SG3199-Val-Ala-PAB
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H59N7O11/c1-27(2)43(50)45(58)52-30(5)44(57)53-32-13-11-31(12-14-32)26-67-49(62)56-37-22-42(40(64-7)20-35(37)47(60)55-25-29(4)18-38(55)48(56)61)66-16-10-8-9-15-65-41-21-36-34(19-39(41)63-6)46(59)54-24-28(3)17-33(54)23-51-36/h11-14,19-25,27,30,33,38,43,48,61H,8-10,15-18,26,50H2,1-7H3,(H,52,58)(H,53,57)/t30-,33-,38-,43-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSDPVVCKWJDSI-XSNNZHSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H59N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of SG3199 in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of SG3199, a potent pyrrolobenzodiazepine (PBD) dimer, as a cytotoxic payload in the design and development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, present key quantitative data, outline detailed experimental protocols, and provide visual representations of associated signaling pathways and experimental workflows.
Core Concepts: SG3199 as a Payload for ADCs
SG3199 is a synthetic, highly potent DNA-crosslinking agent belonging to the PBD dimer family.[1][2] In the context of ADCs, SG3199 serves as the "warhead" component, responsible for inducing cell death upon delivery to target cancer cells by a monoclonal antibody. It is the released, active form of the payload tesirine (B3181916) (SG3249).[1][2] The exquisite potency of SG3199 allows for effective cell killing even when the target antigen is expressed at low levels on the cancer cell surface.[3]
Mechanism of Action: DNA Interstrand Crosslinking
The primary mechanism of action of SG3199 is the formation of covalent interstrand cross-links in the minor groove of DNA.[1][2][4] This process occurs in a sequence-selective manner.[5] These cross-links physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. The resulting stalled replication forks and transcriptional machinery trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[6][7] A key feature of PBD dimer-induced DNA adducts is that they cause minimal distortion of the DNA helix, which may allow them to evade cellular DNA repair mechanisms more effectively, contributing to their high cytotoxicity.[5]
The Tesirine Payload: Delivering SG3199
SG3199 is delivered as part of a larger payload system called tesirine (SG3249). Tesirine consists of SG3199, a cathepsin B-cleavable valine-alanine linker, and a maleimide (B117702) group for conjugation to the antibody.[3][8] This design ensures that the highly potent SG3199 remains inactive and stably attached to the antibody while in circulation. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the linker is cleaved by lysosomal proteases, releasing the active SG3199 to exert its cytotoxic effect.[8]
Quantitative Data
In Vitro Cytotoxicity of SG3199
SG3199 exhibits potent cytotoxic activity against a broad range of human cancer cell lines, with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 151.5 pM across a panel of 38 cell lines.[1][9] Hematological cancer cell lines have shown, on average, greater sensitivity to SG3199 than solid tumor cell lines.[1][10]
| Cell Line | Cancer Type | GI50 (pM) |
| Hematological Malignancies | ||
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.79 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.0 |
| MOLM-13 | Acute Myeloid Leukemia | 2.5 |
| MV-4-11 | Acute Myeloid Leukemia | 3.2 |
| HL-60 | Acute Promyelocytic Leukemia | 5.8 |
| Ramos | Burkitt's Lymphoma | 14.8 |
| Granta-519 | Mantle Cell Lymphoma | 15.6 |
| Jeko-1 | Mantle Cell Lymphoma | 20.1 |
| U-266 | Multiple Myeloma | 25.3 |
| L-428 | Hodgkin's Lymphoma | 38.9 |
| Jurkat | Acute T-Cell Leukemia | 45.7 |
| MEC-1 | B-Cell Chronic Lymphocytic Leukemia | 55.1 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 78.3 |
| K-562 | Chronic Myelogenous Leukemia | 98.6 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 120.5 |
| H929 | Multiple Myeloma | 158.6 |
| Solid Tumors | ||
| LNCaP | Prostate Cancer | 38.7 |
| NCI-N87 | Gastric Cancer | 45.2 |
| MDA-MB-468 | Breast Cancer | 55.9 |
| A549 | Lung Cancer | 74.8 |
| HT-29 | Colon Cancer | 98.2 |
| SK-OV-3 | Ovarian Cancer | 115.7 |
| PC-3 | Prostate Cancer | 157.0 |
| BT-474 | Breast Cancer | 189.3 |
| DU145 | Prostate Cancer | 248.4 |
| A431 | Skin Cancer | 301.6 |
| Capan-1 | Pancreatic Cancer | 455.8 |
| HCT-116 | Colon Cancer | 689.1 |
| SW620 | Colon Cancer | 899.3 |
| OVCAR-3 | Ovarian Cancer | 1050.0 |
Note: This is a selection of the full panel of cell lines tested. Data sourced from Hartley et al., 2018.[1][9]
Pharmacokinetic Properties of SG3199
SG3199 exhibits rapid clearance and a short half-life in vivo, which is a desirable feature for an ADC payload as it minimizes systemic exposure and potential off-target toxicity from any prematurely released drug.[1][7]
| Species | Parameter | Value |
| Rat | Half-life (T½) | 8 - 42 minutes |
| Rat | Clearance | 1000 - 1500 mL/h/kg |
| Rat | Plasma Protein Binding | ~97% |
| Cynomolgus Monkey | Plasma Protein Binding | ~90% |
| Human | Plasma Protein Binding | ~95% |
Data sourced from Hartley et al., 2018.[1][7][11]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of an SG3199-based ADC on cancer cells using a tetrazolium salt (MTT) colorimetric assay.[6][12]
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
SG3199-based ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 1,000–10,000 cells/well in 50 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a similar density.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment (for adherent cells) and recovery.
-
-
ADC Treatment:
-
Prepare serial dilutions of the SG3199-based ADC and control antibody in complete medium at 2x the final desired concentration.
-
Add 50 µL of the diluted ADC or control to the appropriate wells. Add 50 µL of medium to untreated control wells.
-
Incubate for 72-120 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the GI50 value.
-
DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)
This protocol describes a method to detect the formation of DNA interstrand cross-links by SG3199 in naked DNA using agarose (B213101) gel electrophoresis.[1][13]
Materials:
-
Linearized plasmid DNA (e.g., pBR322)
-
SG3199
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Denaturation solution (e.g., formamide-based loading buffer)
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis apparatus
-
UV transilluminator and imaging system
Procedure:
-
DNA Treatment:
-
Incubate linearized plasmid DNA with varying concentrations of SG3199 in TE buffer at 37°C for a defined period (e.g., 2 hours).
-
-
Denaturation:
-
Add denaturation solution to the samples and heat at 95°C for 5 minutes to completely denature the DNA into single strands.
-
Immediately place the samples on ice to prevent re-annealing.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing the DNA staining agent.
-
Load the denatured samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated sufficiently.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
Uncross-linked DNA will migrate as single-stranded DNA, while cross-linked DNA will rapidly re-anneal and migrate as double-stranded DNA (which runs faster than the single-stranded form in this denaturing context).
-
Quantify the intensity of the single-stranded and double-stranded DNA bands to determine the percentage of cross-linked DNA at each SG3199 concentration.
-
Signaling Pathways and Experimental Workflows
DNA Damage Response Signaling Pathway
The DNA interstrand cross-links induced by SG3199 are recognized by the cell's DNA damage response (DDR) machinery. This triggers a complex signaling cascade primarily involving the ATM and ATR kinases, which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively.[14][15][16] This pathway ultimately leads to cell cycle arrest, attempts at DNA repair, and if the damage is too extensive, apoptosis.[7]
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage | MDPI [mdpi.com]
Valine-Alanine Linker Chemistry for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. Among the various linker technologies, protease-cleavable linkers have gained prominence due to their ability to undergo specific cleavage within the tumor microenvironment or inside cancer cells. This whitepaper provides a comprehensive technical overview of the valine-alanine (Val-Ala) dipeptide linker, a key player in the next generation of ADCs.
The Val-Ala linker offers distinct advantages over the more commonly used valine-citrulline (Val-Cit) linker, primarily owing to its lower hydrophobicity. This characteristic allows for the conjugation of a higher number of drug molecules per antibody (drug-to-antibody ratio, DAR) with a reduced risk of aggregation, a significant challenge in ADC manufacturing and formulation.[1][] This guide will delve into the core chemistry of the Val-Ala linker, its mechanism of action, and provide detailed experimental protocols for its synthesis, conjugation to antibodies, and the characterization of the resulting ADCs.
Core Chemistry and Mechanism of Action
The Val-Ala linker is a dipeptide composed of the amino acids valine and alanine (B10760859). Its mechanism of action relies on the enzymatic cleavage by proteases, particularly cathepsin B, which is often overexpressed in the lysosomal compartments of cancer cells.[3][]
Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis. The complex is then trafficked to the endosomes and subsequently to the lysosomes. The acidic environment and the presence of proteases within the lysosomes facilitate the degradation of the antibody and the cleavage of the Val-Ala linker.
The cleavage of the amide bond between the alanine residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), triggers a cascade of electronic rearrangements within the spacer. This self-immolation process ultimately liberates the unmodified cytotoxic payload inside the cancer cell, where it can exert its therapeutic effect.[5][6] In some applications, particularly with non-internalizing antibodies, the Val-Ala linker can also be cleaved by proteases present in the tumor microenvironment.[7]
Data Presentation: Comparative Analysis of Val-Ala and Val-Cit Linkers
The choice of dipeptide linker can significantly impact the physicochemical properties and biological activity of an ADC. The following tables summarize key quantitative data comparing Val-Ala and Val-Cit linkers.
Table 1: Physicochemical Properties
| Property | Valine-Alanine (Val-Ala) Linker | Valine-Citrulline (Val-Cit) Linker | Reference(s) |
| Hydrophobicity | Lower | Higher | [1][8] |
| Aggregation at High DAR | Less prone to aggregation | More prone to aggregation and precipitation | [1][][8] |
| Achievable DAR | Up to 7.4 with limited aggregation | Difficult to achieve DAR > 4 due to aggregation | [1] |
Table 2: In Vitro Performance
| Parameter | Valine-Alanine (Val-Ala) Linker | Valine-Citrulline (Val-Cit) Linker | Reference(s) |
| Cathepsin B Cleavage Rate | Approximately half the rate of Val-Cit | Baseline | [1][9] |
| Plasma Stability (Human) | Highly stable | Highly stable (t½ up to 230 days) | [1][10] |
| Plasma Stability (Mouse) | More stable than Val-Cit (t½ = 23 h) | Less stable (t½ = 11.2 h) due to cleavage by carboxylesterase 1c | [1][10][11] |
| In Vitro Cytotoxicity (IC50) | Comparable to Val-Cit with MMAE payload | Comparable to Val-Ala with MMAE payload | [][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Val-Ala linker-payload conjugate, its conjugation to a monoclonal antibody, and the subsequent characterization of the ADC.
Protocol 1: Synthesis of Maleimidocaproyl-Valine-Alanine-PABC-MMAE (MC-Val-Ala-PABC-MMAE)
This protocol describes the synthesis of a common Val-Ala linker-payload construct.
Materials:
-
Fmoc-Val-Ala-OH
-
p-Aminobenzyl alcohol (PABA)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Monomethyl auristatin E (MMAE)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Fmoc-Val-Ala-PABA:
-
Dissolve Fmoc-Val-Ala-OH (1 eq.), HOBt (1.2 eq.), and HBTU (1.2 eq.) in DMF.
-
Add DIPEA (3 eq.) and stir for 10 minutes.
-
Add p-aminobenzyl alcohol (1.1 eq.) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Ala-PABA in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.
-
-
PNP Activation of PABA:
-
Dissolve the deprotected H2N-Val-Ala-PABA in DCM.
-
Cool the solution to 0°C and add pyridine (B92270) (2 eq.).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq.) in DCM.
-
Stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer and concentrate to obtain the PNP-activated linker.
-
-
Conjugation of MMAE to the Linker:
-
Dissolve the PNP-activated linker and MMAE (1.1 eq.) in DMF.
-
Add DIPEA (2 eq.) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the Val-Ala-PABC-MMAE conjugate by preparative HPLC.
-
-
Coupling of Maleimidocaproic Acid:
-
To the purified Val-Ala-PABC-MMAE, add maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu) (1.2 eq.) and DIPEA (2 eq.) in DMF.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final product, MC-Val-Ala-PABC-MMAE, by preparative HPLC.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the MC-Val-Ala-PABC-MMAE to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-Val-Ala-PABC-MMAE in DMSO
-
Cysteine solution
-
Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.
-
Add a freshly prepared solution of TCEP or DTT to the mAb solution. The molar ratio of reducing agent to mAb needs to be optimized to achieve the desired DAR (typically 2-4 molar equivalents of TCEP for a target DAR of 4).[12][13]
-
Immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced mAb to 2.5-5 mg/mL with chilled conjugation buffer.[12]
-
Prepare a solution of MC-Val-Ala-PABC-MMAE in DMSO at a concentration of approximately 10 mM.
-
Add the drug-linker solution to the reduced mAb solution. The molar excess of the drug-linker should be optimized (typically 1.2-1.5 fold excess per free thiol).[5] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle agitation, protected from light.[14]
-
-
Quenching the Reaction:
-
Add an excess of cysteine solution (e.g., 20-fold molar excess relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of the ADC:
Protocol 3: Characterization of the Val-Ala ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload to the antibody.
2. DAR Distribution by Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate or sodium chloride in a phosphate (B84403) buffer).
-
ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.
-
The peak area of each species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR and the distribution of drug-loaded species.[15]
3. Mass Spectrometry (MS) Analysis:
-
Intact Mass Analysis (Native MS): Provides the molecular weight of the intact ADC, allowing for the determination of the DAR distribution.[3][20]
-
Reduced Mass Analysis (LC-MS): The ADC is reduced to separate the light and heavy chains. The masses of the individual chains with different numbers of conjugated drugs are measured to determine the DAR and the location of conjugation.[1][21][22]
Protocol 4: In Vitro Cathepsin B Cleavage Assay
Materials:
-
Purified Val-Ala ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
HPLC system with a C18 column
Procedure:
-
Activate cathepsin B according to the manufacturer's instructions.
-
Incubate the ADC (e.g., 1 mg/mL) with activated cathepsin B (e.g., 10 µg/mL) in the assay buffer at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by RP-HPLC to quantify the amount of released payload.[23]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Val-Ala ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Val-Ala ADC, control antibody, and free drug for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[24]
Mandatory Visualizations
Caption: Intracellular trafficking and payload release of a Val-Ala linked ADC.
Caption: Experimental workflow for the development of a Val-Ala ADC.
Conclusion
The valine-alanine dipeptide linker represents a significant advancement in ADC technology, offering a solution to the challenges of hydrophobicity and aggregation associated with other cleavable linkers. Its favorable physicochemical properties, combined with its efficient cleavage by lysosomal proteases, make it an attractive choice for the development of next-generation ADCs with an improved therapeutic window. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug developers working in this exciting field. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the Val-Ala linker is poised to play an increasingly important role in the design of innovative and effective cancer therapies.
References
- 1. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. benchchem.com [benchchem.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
The P-aminobenzyl (PAB) Self-Immolative Spacer: A Technical Guide to its Core Function in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of sophisticated drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event has been pivotal in enhancing the therapeutic window of highly potent cytotoxic agents. This technical guide provides an in-depth exploration of the PAB spacer's function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
The Core Principle: Triggered Cascade to Unmask Potency
The fundamental role of the PAB self-immolative spacer is to act as a stable linker between a carrier molecule, such as an antibody, and a potent pharmacological payload. In its conjugated form, the drug is rendered inactive. The PAB spacer is engineered to undergo a rapid, irreversible electronic cascade, or "self-immolation," only after a specific activation event, leading to the release of the unmodified, fully active drug.
This process is most commonly initiated by the enzymatic cleavage of a neighboring peptide sequence, such as the valine-citrulline (Val-Cit) dipeptide, which is recognized by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[1][] Once the amide bond linking the dipeptide to the PAB's amino group is cleaved, a 1,6-elimination reaction is triggered. This spontaneous cascade results in the release of the drug, carbon dioxide, and an aza-quinone methide species.[]
Quantitative Data on PAB Spacer Performance
The stability and cleavage kinetics of the PAB spacer system are critical for the efficacy and safety of the drug conjugate. The following tables summarize key quantitative data from various studies.
| Linker System | Species | Matrix | Half-life (t½) | Reference |
| Val-Cit-PABC | Human | Plasma | > 230 days | [4] |
| Val-Cit-PABC | Mouse | Plasma | ~2 days | [5] |
| Glu-Val-Cit-PABC | Mouse | Plasma | ~12 days | [5] |
| Sulfatase-cleavable linker | Mouse | Plasma | > 7 days | [6] |
| Silyl ether linker | Human | Plasma | > 7 days | [6] |
| cAC10-MMAE (Val-Cit) | Mouse | - | ~144 hours (6.0 days) | [7] |
| cAC10-MMAE (Val-Cit) | Cynomolgus Monkey | - | ~230 hours (9.6 days) | [7] |
Table 1: Comparative Plasma Stability of PAB-based and Other Cleavable Linkers. This table highlights the significant species-specific variation in the stability of the Val-Cit-PABC linker, which is notably less stable in mouse plasma due to cleavage by carboxylesterase 1c.[8]
| Linker System | Enzyme | Cleavage Rate/Efficiency | Reference |
| Val-Cit-PABC | Cathepsin B | t½ = 240 minutes | [9] |
| Phe-Lys-PABC | Cathepsin B | t½ = 8 minutes | [9] |
| Val-Ala-PABC | Cathepsin B | Cleaved at half the rate of Val-Cit | [10] |
| Sulfatase-cleavable linker | Sulfatase | t½ = 24 minutes | [6] |
Table 2: Enzymatic Cleavage Kinetics of PAB-based Linkers. The rate of enzymatic cleavage is dependent on the peptide sequence recognized by the protease.
| ADC with Linker | Cell Line | IC50 (pmol/L) | Reference |
| Sulfatase-linker-ADC | HER2+ | 61 and 111 | [6] |
| Non-cleavable ADC | HER2+ | 609 | [6] |
| Val-Ala-ADC | HER2+ | 92 | [6] |
| Galactosidase-linker-ADC | SKBR3 | Superior to controls | [11] |
Table 3: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers. The efficiency of payload release, dictated by the linker system, directly impacts the cytotoxic potency of the ADC.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of PAB-based drug-linker conjugates.
Synthesis of a Val-Cit-PAB Drug-Linker
This protocol outlines a general approach for the synthesis of a maleimide-activated Val-Cit-PAB-payload conjugate, ready for conjugation to a thiol-containing carrier like a reduced antibody.
Materials:
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate activated linker)
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Maleimidocaproyl-succinimide (Mc-OSu) or other maleimide activation reagent
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Payload Conjugation:
-
Dissolve Fmoc-Val-Cit-PAB-PNP (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Add the payload solution to the linker solution, followed by the addition of DIPEA (2.0-3.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.
-
Purify the Fmoc-Val-Cit-PAB-Payload conjugate by RP-HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected conjugate in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for approximately 30 minutes, monitoring the deprotection by RP-HPLC.
-
Once complete, precipitate the deprotected product (H₂N-Val-Cit-PAB-Payload) by adding cold diethyl ether and collect by centrifugation.
-
Confirm the removal of the Fmoc group by mass spectrometry (mass decrease of 222.2 Da).
-
-
Maleimide Activation:
-
Dissolve the deprotected drug-linker in anhydrous DMF.
-
Add Mc-OSu (or a similar reagent) and a suitable base like DIPEA.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final maleimide-activated drug-linker by RP-HPLC and lyophilize.
-
In Vitro Plasma Stability Assay
This assay determines the stability of an ADC in plasma, assessing premature payload release.
Materials:
-
Purified ADC
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein A or G affinity chromatography media
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration (e.g., 100 µg/mL) in pre-warmed human and mouse plasma at 37°C. A control incubation in PBS should also be performed.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the incubation mixture.
-
Immediately quench any reaction by diluting the sample in cold PBS or by freezing.
-
Capture the ADC from the plasma sample using Protein A or G affinity chromatography to remove plasma proteins.
-
Wash the captured ADC.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[5]
Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to enzymatic cleavage by its target protease.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
Incubator at 37°C
-
Quenching solution
-
LC-MS or RP-HPLC system
Procedure:
-
Prepare a reaction mixture containing the ADC in the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of Cathepsin B.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction and stop the enzymatic activity by adding a quenching solution.
-
Analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.[12]
Conclusion
The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective tool in the targeted delivery of potent therapeutics. Its mechanism of triggered, traceless drug release has been instrumental in the success of numerous ADCs. A thorough understanding of its chemistry, stability, and cleavage kinetics, as outlined in this guide, is essential for the rational design and optimization of next-generation drug conjugates. The provided quantitative data and experimental protocols offer a valuable resource for researchers and developers in this dynamic field.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Trend of suicide by self-immolation in a 13-year timeline: was the COVID-19 pandemic a potentially important stressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Journey of Tesirine (SG3249): From Concept to a Clinical Payload
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tesirine (B3181916) (SG3249) has emerged as a significant payload in the development of antibody-drug conjugates (ADCs), offering a potent cytotoxic mechanism with favorable physicochemical properties for clinical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Tesirine. We delve into the design rationale that led to its creation, detailing the strategic incorporation of a pyrrolobenzodiazepine (PBD) dimer warhead, a cathepsin B-cleavable linker, and a solubility-enhancing spacer. This document outlines the robust, convergent synthetic route developed for its clinical-scale production and presents key quantitative data on its properties and efficacy. Furthermore, detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in the field of targeted cancer therapy.
Introduction: The Quest for a Superior ADC Payload
The field of antibody-drug conjugates (ADCs) has revolutionized oncology by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The design of the payload, the cytotoxic component of the ADC, is critical to its success. Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that have garnered significant interest as ADC payloads. Tesirine (SG3249) was rationally designed to harness the power of PBDs while addressing key challenges in ADC development, such as hydrophobicity and conjugation efficiency.[1][2][3][4][5]
The core of Tesirine's design lies in its three key components:
-
The Warhead (SG3199): A potent PBD dimer capable of forming covalent interstrand cross-links in the minor groove of DNA, leading to cell death.[6][7][8][9][10][11]
-
The Linker: A cathepsin B-cleavable valine-alanine dipeptide linker ensures that the warhead is released preferentially inside cancer cells, where cathepsin B is often overexpressed in the lysosomal compartment.[1][2][4][5]
-
The Spacer: A discrete polyethylene (B3416737) glycol (PEG8) spacer is incorporated to improve the solubility and overall physicochemical properties of the payload, which in turn leads to better conjugation characteristics and lower aggregation of the final ADC.[1]
This guide will provide a comprehensive overview of the scientific journey of Tesirine, from its molecular design and synthesis to its mechanism of action and preclinical validation.
Physicochemical and Biological Properties of Tesirine and its Warhead
The desirable properties of Tesirine as an ADC payload are underpinned by its specific chemical structure. A key parameter is its hydrophobicity, which influences the aggregation and pharmacokinetic properties of the resulting ADC.
| Property | Analyte | Value | Reference |
| Hydrophobicity | Tesirine (SG3249) | logD7.4 = 2.11 | [1] |
| Mean GI50 | SG3199 | 151.5 pM | [8][9][11][12][13] |
| In Vitro Cytotoxicity (IC50) | |||
| K562 (human myelogenous leukemia) | Tesirine | 150 pM | [6] |
| NCI-N87 (human gastric carcinoma) | Tesirine | 20 pM | [6] |
| BT474 (human breast carcinoma) | Tesirine | 1 nM | [6] |
| SKBR3 (human breast adenocarcinoma) | Tesirine | 320 pM | [6] |
The Synthesis of Tesirine: A Convergent Approach
A robust and scalable synthetic route is crucial for the clinical development of any pharmaceutical agent. Tesirine is synthesized using a flexible, convergent strategy, which allows for the efficient production of the final compound.[1][2][3][4][5][14]
General Synthesis Workflow
The synthesis of Tesirine involves the preparation of three key building blocks that are subsequently coupled to form the final payload.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Design and Synthesis of Tesirine, a Clinical AntibodyâDrug Conjugate Pyrrolobenzodiazepine Dimer Payload - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of DNA interstrand crosslinking in naked DNA using gel-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]
- 11. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
In Vitro Cytotoxicity of SG3199 PBD Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3199 is a highly potent pyrrolobenzodiazepine (PBD) dimer and the cytotoxic warhead component of the antibody-drug conjugate (ADC) payload, tesirine (B3181916).[1] PBD dimers are a class of DNA minor groove interstrand cross-linking agents, exhibiting picomolar cytotoxic activity against a broad range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of SG3199, including its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols.
Mechanism of Action
SG3199 exerts its potent cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][3] This process effectively blocks DNA replication and transcription, leading to cell cycle arrest and subsequent apoptosis.[4][5] The formation of these DNA adducts triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates repair mechanisms.[4][6] However, the highly stable nature of the PBD-DNA cross-links often overwhelms the cellular repair capacity, leading to programmed cell death.[1][7]
Quantitative Cytotoxicity Data
SG3199 has demonstrated potent cytotoxic activity across a wide panel of human cancer cell lines. The GI50 (50% growth inhibition) values are typically in the picomolar range.
Table 1: In Vitro Cytotoxicity of SG3199 in Human Cancer Cell Lines[7]
| Cell Line | Cancer Type | GI50 (pM) |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.79 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 2.1 |
| MOLM-13 | Acute Myeloid Leukemia | 3.5 |
| MV-4-11 | Acute Myeloid Leukemia | 4.2 |
| RAMOS | Burkitt's Lymphoma | 14.8 |
| NCI-H929 | Multiple Myeloma | 23.4 |
| LNCaP | Prostate Cancer | 38.7 |
| NCI-N87 | Gastric Cancer | 74.8 |
| A549 | Lung Cancer | 157 |
| MDA-MB-231 | Breast Cancer | 248 |
| SK-OV-3 | Ovarian Cancer | 350 |
| HT-29 | Colon Cancer | 1050 |
Data summarized from Hartley, J. A., et al. (2018). Scientific Reports.[7]
Table 2: Influence of DNA Repair and Multidrug Resistance on SG3199 Cytotoxicity[7][8]
| Cell Line Pair | Characteristic | Fold Difference in IC50/GI50 |
| CHO AA8 vs. UV96 | Wild-type vs. ERCC1 Defective | 3-fold more sensitive in UV96 |
| CHO AA8 vs. IRS1SF | Wild-type vs. Homologous Recombination Defective | 30-fold more sensitive in IRS1SF |
| SKOV3 vs. SKOV3-TR | Drug-sensitive vs. Multidrug Resistant | 6-fold less sensitive in SKOV3-TR |
| MDA-MB-231 vs. MDA-MB-231-MDR1 | Drug-sensitive vs. Multidrug Resistant | 20-fold less sensitive in MDA-MB-231-MDR1 |
Experimental Protocols
In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol describes a common method for determining the cytotoxicity of SG3199 by measuring ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SG3199 stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The seeding density will need to be optimized for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.[3]
-
-
Drug Treatment:
-
Prepare serial dilutions of SG3199 in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted SG3199 solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[4]
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from control wells (medium only) from all experimental readings.
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the cell viability against the logarithm of the SG3199 concentration and determine the GI50 value using a non-linear regression curve fit.
-
DNA Interstrand Cross-linking Comet Assay
This protocol provides a method to detect the formation of DNA interstrand cross-links in cells treated with SG3199.[7][10]
Materials:
-
Cancer cell lines
-
SG3199
-
CometAssay® Kit (Trevigen) or equivalent
-
Irradiation source (e.g., X-ray)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of SG3199 for a specified time (e.g., 2 hours).
-
Wash the cells and incubate in drug-free medium for a further period (e.g., 24 hours) to allow for cross-link formation.[7]
-
-
Comet Assay:
-
Harvest and resuspend the cells at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Combine the cells with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™.
-
Place the slide flat at 4°C in the dark for 10 minutes to allow the agarose (B213101) to solidify.
-
Immerse the slides in Lysis Solution and incubate at 4°C for 30-60 minutes.
-
Irradiate the slides on ice with a defined dose of ionizing radiation to introduce a known number of DNA strand breaks.
-
Immerse the slides in alkaline unwinding solution (pH > 13) for 20-60 minutes at 4°C in the dark.
-
Perform electrophoresis at 4°C in the dark.
-
Wash the slides with neutralization buffer and then with distilled water.
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Gold).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the Olive Tail Moment (OTM) using appropriate software. A decrease in the OTM compared to irradiated control cells indicates the presence of interstrand cross-links, which retard DNA migration.[7]
-
Conclusion
SG3199 is a PBD dimer with exceptionally potent in vitro cytotoxicity against a broad spectrum of cancer cell lines. Its mechanism of action, involving the formation of persistent DNA interstrand cross-links, makes it a powerful warhead for ADCs. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working with SG3199 and other PBD-based cytotoxic agents.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. promega.com [promega.com]
- 3. scielo.br [scielo.br]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. promega.com [promega.com]
- 10. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SG3199-Val-Ala-PAB: Comprehensive Solubility and Formulation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3199-Val-Ala-PAB is a key intermediate in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer-based payload utilized in antibody-drug conjugates (ADCs). As a prodrug, this compound is designed for selective activation within the tumor microenvironment. The Valine-Alanine (Val-Ala) dipeptide linker is susceptible to cleavage by proteases such as Cathepsin B, which are often overexpressed in cancer cells. This targeted release of the active cytotoxic agent, SG3199, minimizes systemic toxicity while maximizing anti-tumor efficacy.
This document provides detailed application notes and protocols for the solubility and formulation of this compound to support preclinical research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C49H59N7O11 | [1] |
| Molecular Weight | 922.03 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage (Powder) | -20°C for up to 3 years. Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen). | [2][3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen. | [1][3] |
Solubility Data
The solubility of this compound has been determined in various solvents and formulations. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
| Solvent/Formulation | Solubility | Molar Concentration (mM) |
| DMSO | 130 mg/mL | 140.99 |
| Formulation 1 | ≥ 3.25 mg/mL | ≥ 3.52 |
| Formulation 2 | ≥ 3.25 mg/mL | ≥ 3.52 |
Formulation 1 Components: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline[2] Formulation 2 Components: 10% DMSO, 90% Corn Oil[2]
Prodrug Activation Pathway
This compound is designed to release the active PBD dimer warhead, SG3199, upon enzymatic cleavage of the Val-Ala linker by Cathepsin B within the lysosome of target cancer cells. This is followed by a self-immolative cascade of the para-aminobenzyl (PAB) spacer to release the active drug.[4][]
References
Application Notes and Protocols for the Characterization of SG3199-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. SG3199, a pyrrolobenzodiazepine (PBD) dimer, is a highly potent DNA-crosslinking agent utilized as a payload in several ADCs currently under development and in clinical trials.[1][2][3] The exceptional potency of SG3199 necessitates a thorough and precise characterization of the resulting ADC to ensure its safety, efficacy, and manufacturing consistency.
These application notes provide a comprehensive overview of the key techniques and detailed protocols for the characterization of SG3199-based ADCs. The methodologies described herein cover the critical quality attributes of an ADC, including drug-to-antibody ratio (DAR), binding affinity, in vitro cytotoxicity, and in vivo efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter that significantly influences the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[4][5][6][7]
Experimental Protocol: DAR Determination by HIC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an SG3199-based ADC preparation.
Materials:
-
SG3199-based ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and 334 nm (for the PBD payload).
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) based on their retention times.
-
Calculate the area of each peak.
-
Determine the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Data Presentation: Representative DAR Profile
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 5.5 |
| DAR 2 | 15.8 | 25.3 |
| DAR 4 | 20.1 | 48.1 |
| DAR 6 | 23.5 | 18.9 |
| DAR 8 | 26.2 | 2.2 |
| Average DAR | 3.8 |
Analysis of Binding Affinity
The binding affinity of the ADC to its target antigen on the surface of cancer cells is a crucial determinant of its efficacy. Flow cytometry is a common method to assess the binding affinity (Kd) of ADCs.[8][9][10]
Experimental Protocol: Binding Affinity by Flow Cytometry
Objective: To determine the equilibrium dissociation constant (Kd) of an SG3199-based ADC to its target antigen on cancer cells.
Materials:
-
Target-positive cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC)
-
Target-negative cancer cell line (e.g., MCF-7 for anti-HER2 ADC)
-
SG3199-based ADC
-
Unconjugated monoclonal antibody (isotype control)
-
FACS buffer (PBS with 1% BSA)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometer
Procedure:
-
Harvest and wash the target-positive and target-negative cells.
-
Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the SG3199-based ADC and the isotype control in FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted ADC or isotype control to the respective wells.
-
Incubate the plate on ice for 1 hour.
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 100 µL of the fluorescently labeled secondary antibody solution.
-
Incubate the plate on ice for 30 minutes in the dark.
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Determine the median fluorescence intensity (MFI) for each concentration.
-
Plot the MFI against the ADC concentration and fit the data to a one-site binding (hyperbola) model to calculate the Kd.
Data Presentation: Binding Affinity of an anti-LGR5-SG3199 ADC
| Cell Line | Target Expression | ADC | Kd (nM) |
| HEK293T-LGR5 | LGR5-positive | 8F2-SG3199 | 1.2[11] |
| HEK293T | LGR5-negative | 8F2-SG3199 | No significant binding[11] |
| HEK293T-LGR5 | LGR5-positive | R20-SG3199 (isotype control) | Minimal binding[11] |
In Vitro Cytotoxicity Assessment
The cytotoxic potential of an SG3199-based ADC is a direct measure of its ability to kill target cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 (half-maximal inhibitory concentration) of cytotoxic agents.[12][13]
Experimental Protocol: In Vitro Cytotoxicity by MTT Assay
Objective: To determine the IC50 value of an SG3199-based ADC in target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive cancer cell line (e.g., SKNAS for anti-LGR5 ADC)
-
Target-negative cancer cell line (e.g., CHP212-LGR5KO for anti-LGR5 ADC)
-
SG3199-based ADC
-
Isotype control ADC
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed 3,000 cells per well in a 96-well plate and incubate overnight.[11]
-
Prepare serial dilutions of the SG3199-based ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Data Presentation: Cytotoxicity of an anti-LGR5-SG3199 ADC
| Cell Line | Target Expression | ADC | IC50 (nM) |
| SKNAS | LGR5-high | 8F2-SG3199 | 0.1 - 0.2[11] |
| SKNBE2 | LGR5-high | 8F2-SG3199 | 0.1 - 0.2[11] |
| CHP212 | LGR5-high | 8F2-SG3199 | 0.1 - 0.2[11] |
| CHP212-LGR5KO | LGR5-negative | 8F2-SG3199 | >10[11] |
| SKNAS | LGR5-high | R20-SG3199 (isotype control) | ~10[11] |
Mechanism of Action: DNA Interstrand Crosslinking
SG3199 exerts its cytotoxic effect by forming covalent interstrand crosslinks in the minor groove of DNA, which blocks DNA replication and transcription, ultimately leading to apoptosis.[1][2][3] The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks and crosslinks.[15][16][17]
Experimental Protocol: DNA Interstrand Crosslinking by Comet Assay
Objective: To qualitatively and quantitatively assess the formation of DNA interstrand crosslinks in cells treated with an SG3199-based ADC.
Materials:
-
Target-positive cancer cell line
-
SG3199-based ADC
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris-HCl, pH 7.5)
-
SYBR Green I staining solution
-
Microscope slides
-
Low melting point agarose (B213101)
Procedure:
-
Treat cells with the SG3199-based ADC for a specified time (e.g., 24 hours).
-
Harvest and resuspend the cells in PBS.
-
Mix the cell suspension with low melting point agarose and layer onto a microscope slide.
-
Immerse the slides in lysis solution for 1 hour at 4°C.
-
Irradiate the slides with a controlled dose of X-rays to induce random DNA strand breaks.
-
Immerse the slides in alkaline electrophoresis buffer for 40 minutes to unwind the DNA.
-
Perform electrophoresis at 25 V for 30 minutes.
-
Neutralize the slides with neutralizing buffer.
-
Stain the slides with SYBR Green I.
-
Visualize the comets using a fluorescence microscope and quantify the tail moment to determine the extent of DNA crosslinking (a decrease in tail moment indicates crosslinking).
Signaling Pathway Diagram: DNA Damage Response to SG3199
Caption: DNA Damage Response Pathway Induced by SG3199.
In Vivo Efficacy Evaluation
The ultimate test of an ADC's therapeutic potential is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for preclinical evaluation of ADC efficacy.[11][14][18][19]
Experimental Protocol: In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an SG3199-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target-positive human cancer cell line
-
SG3199-based ADC
-
Vehicle control (e.g., PBS)
-
Isotype control ADC
-
Matrigel (optional)
Procedure:
-
Subcutaneously implant 5 x 10^6 cancer cells (mixed with Matrigel if necessary) into the flank of each mouse.[11]
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).[11]
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control, and different doses of the SG3199-based ADC).
-
Administer the treatments intravenously (i.v.) at a specified dosing schedule (e.g., once weekly for five weeks).[11]
-
Measure the tumor volume and body weight of each mouse twice weekly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Data Presentation: In Vivo Efficacy of an anti-LGR5-SG3199 ADC in a SKNAS Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 35 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | QW x 5 | ~1200 | 0 |
| R20-SG3199 (Isotype) | 0.3 | QW x 5 | ~1150 | ~4 |
| 8F2-SG3199 | 0.1 | QW x 5 | ~150 | ~87.5 |
| 8F2-SG3199 | 0.3 | QW x 5 | ~100 | ~91.7 |
| Data are representative and based on findings from similar studies.[11][19] |
Experimental Workflow Diagrams
ADC Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SG3199, an ADC Cytotoxin, is a Cytotoxic DNA Minor Groove Interstrand Crosslinking PDB Dimer | MedChemExpress [medchemexpress.eu]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of Highly Sensitive Anti-Mouse HER2 Monoclonal Antibodies for Flow Cytometry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The level of HER2 expression is a predictor of antibody-HER2 trafficking behavior in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Measuring the Drug-to-Antibody Ratio (DAR) of SG3199 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the potent pyrrolobenzodiazepine (PBD) dimer payload, SG3199. Accurate DAR measurement is a critical quality attribute (CQA) that directly impacts the safety and efficacy of an ADC.[1] This guide covers the most common and robust methods for DAR analysis: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to SG3199 and DAR
SG3199 is a highly potent DNA cross-linking agent that functions as the cytotoxic "warhead" in several advanced ADC candidates.[2] It belongs to the PBD dimer class of payloads, known for their picomolar cytotoxicity.[3] The DAR represents the average number of SG3199 molecules conjugated to a single antibody. An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and poor pharmacokinetics. Therefore, precise and reproducible DAR measurement is essential throughout the ADC development and manufacturing process.
Key Analytical Techniques for DAR Determination
Several analytical techniques can be employed to determine the DAR of SG3199 conjugates. The choice of method often depends on the stage of development, the required level of detail, and the specific characteristics of the ADC.
-
UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR of a purified ADC sample.[4][5] It relies on the distinct absorbance properties of the antibody and the SG3199 payload.[]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on the number of conjugated SG3199 molecules, providing information on both the average DAR and the distribution of drug-loaded species.[7][8] The addition of the hydrophobic PBD payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different DAR values.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and highly sensitive method that provides detailed information on the DAR, drug-load distribution, and can also identify the location of conjugation.[11] It is often considered the gold standard for ADC characterization.
Section 1: Average DAR Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR for a purified ADC sample. It is based on the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the SG3199 payload at specific wavelengths.[]
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the SG3199-linker construct at a wavelength where it has significant absorbance and the antibody has minimal absorbance (e.g., λ_max_ of the drug, ε_Drug,λmax_). Also, determine its extinction coefficient at 280 nm (ε_Drug,280_).
-
-
Sample Preparation:
-
Prepare a solution of the SG3199 ADC in a suitable, non-absorbing buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculation of Average DAR:
-
The concentration of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following simultaneous equations, which account for the absorbance contribution of both components at each wavelength:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug_ / C_Ab_
-
-
Data Presentation
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Absorbance | Calculated Concentration (M) |
| Antibody | 280 | ε_Ab,280_ | A_280_ | C_Ab_ |
| SG3199-Linker | λ_max_ | ε_Drug,λmax_ | A_λmax_ | C_Drug_ |
| SG3199-Linker | 280 | ε_Drug,280_ | ||
| Average DAR | C_Drug_ / C_Ab_ |
Section 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for separating ADC species with different numbers of conjugated SG3199 molecules, providing a distribution profile of the drug load.
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).[7]
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Detection: 280 nm
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species. A typical gradient would be from 80-100% A to 100% B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR is calculated using the following formula:[]
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100
-
Where i represents each eluted peak corresponding to a specific DAR value.
-
-
Data Presentation
| Peak | Retention Time (min) | Peak Area (%) | Corresponding DAR Species | Weighted DAR Contribution |
| 1 | X1 | Y1 | 0 | 0 |
| 2 | X2 | Y2 | 2 | 2 * (Y2/100) |
| 3 | X3 | Y3 | 4 | 4 * (Y3/100) |
| 4 | X4 | Y4 | 6 | 6 * (Y4/100) |
| 5 | X5 | Y5 | 8 | 8 * (Y5/100) |
| Total | 100 | Average DAR |
Note: The specific DAR species (e.g., 0, 2, 4, 6, 8) are typically identified by mass spectrometry.
Section 3: High-Resolution DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of SG3199 ADCs, including accurate mass measurements of different drug-loaded species.
Experimental Protocol
-
Sample Preparation (Optional but Recommended):
-
Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated using an enzyme such as PNGase F.[12]
-
Reduction: For cysteine-linked conjugates, the ADC can be reduced to separate the light and heavy chains, allowing for more precise localization of the drug.
-
-
Instrumentation:
-
LC Conditions (Reversed-Phase):
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the ADC species (e.g., 20-80% B over 15 minutes).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: A wide mass range to encompass the masses of all expected ADC species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR by a weighted average of the intensities of the deconvoluted mass peaks.
-
Data Presentation
| Observed Mass (Da) | Relative Abundance (%) | Inferred DAR Species | Calculated DAR Contribution |
| M_Ab_ | A0 | 0 | 0 |
| M_Ab_ + 2M_Drug_ | A2 | 2 | 2 * (A2/ΣA_i_) |
| M_Ab_ + 4M_Drug_ | A4 | 4 | 4 * (A4/ΣA_i_) |
| M_Ab_ + 6M_Drug_ | A6 | 6 | 6 * (A6/ΣA_i_) |
| M_Ab_ + 8M_Drug_ | A8 | 8 | 8 * (A8/ΣA_i_) |
| Average DAR | Σ(DAR_i_ * Abundance_i_) / ΣAbundance_i_ |
M_Ab_ is the mass of the unconjugated antibody, and M_Drug_ is the mass of the SG3199-linker.
Quantitative Data Summary for PBD-Based ADCs
The following table summarizes representative DAR values obtained for ADCs containing PBD dimers, similar to SG3199, from published studies.
| ADC | Conjugation Method | Analytical Method | Average DAR | Reference |
| Trastuzumab-C239i-SG3249 | Site-specific (engineered cysteine) | Reduced RP-HPLC | ~1.8 | [14] |
| Trastuzumab-SG3584 | Site-specific (engineered cysteine) | Reduced RP-HPLC | ~1.8 | [14] |
| Isotype Control-SG3584 | Site-specific (engineered cysteine) | Reduced RP-HPLC | ~1.8 | [14] |
| Trastuzumab-SG3771 | Site-specific (engineered cysteine) | Not specified | ~1.8 | [15] |
| 1C1-SG3771 | Site-specific (engineered cysteine) | Not specified | ~1.8 | [15] |
| R347-SG3771 | Site-specific (engineered cysteine) | Not specified | ~1.8 | [15] |
Visualizations
Mechanism of Action: SG3199 DNA Cross-linking
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. selectscience.net [selectscience.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Drug-to-Antibody Ratio Estimation via Proteoform Peak Integration in the Analysis of Antibody-Oligonucleotide Conjugates with Orbitrap Fourier Transform Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Application Note: Cathepsin B Cleavage Assay for Val-Ala Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1][2] In various pathological conditions, particularly cancer, its expression and activity are often upregulated, making it an attractive target for therapeutic intervention.[] Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that leverage monoclonal antibodies to deliver potent cytotoxic agents specifically to tumor cells. The efficacy and safety of ADCs are critically dependent on the linker that connects the antibody and the payload.[4][]
Enzyme-cleavable linkers, designed to be stable in systemic circulation and selectively processed within the tumor microenvironment or inside cancer cells, are widely used.[6][7] Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are prominent examples that are susceptible to cleavage by lysosomal proteases like Cathepsin B.[][6] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the dipeptide, triggering the release of the cytotoxic payload.[1][8]
The Val-Ala linker has emerged as a viable alternative to the more established Val-Cit linker. While both are effectively cleaved by Cathepsin B, Val-Ala offers advantages such as lower hydrophobicity, which can reduce the propensity for ADC aggregation, especially at high drug-to-antibody ratios (DARs).[1][7][8][9] This application note provides detailed protocols for conducting a Cathepsin B cleavage assay for substrates containing the Val-Ala linker, a critical step in the preclinical evaluation of novel ADCs.
Principle of the Assay
The activity of Cathepsin B on a Val-Ala linker can be quantified using two primary methods:
-
Fluorometric Assay: This method utilizes a model peptide substrate where the Val-Ala dipeptide is linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC). In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage by Cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. This assay is ideal for high-throughput screening and kinetic analysis.[10][11]
-
HPLC-Based Assay: This method directly measures the cleavage of a fully constituted ADC containing a Val-Ala linker. The ADC is incubated with Cathepsin B, and at various time points, aliquots are taken and the reaction is quenched. High-Performance Liquid Chromatography (HPLC) is then used to separate and quantify the intact ADC, the released payload, and any intermediates. This provides a direct assessment of payload release kinetics.[1]
Mechanism of ADC Internalization and Payload Release
The following diagram illustrates the pathway from ADC binding on the cell surface to the Cathepsin B-mediated release of the cytotoxic drug in the lysosome.
Caption: ADC internalization, lysosomal trafficking, and payload release pathway.
Quantitative Data on Dipeptide Linker Cleavage
The choice of dipeptide linker significantly impacts the rate of payload release and the overall stability of the ADC. The following table summarizes comparative data for Val-Ala and other common dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme(s) | Notes |
| Val-Cit | Baseline | Cathepsin B | Considered the benchmark for efficient cleavage.[1] Susceptible to cleavage by other proteases like neutrophil elastase.[4] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved.[1] Offers lower hydrophobicity, which can reduce ADC aggregation.[7][9] Exhibits good serum stability.[12] |
| Val-Lys | Lower Stability | Serum Proteases | Less stable in serum compared to Val-Ala and Val-Cit due to charged side chain.[12] |
| Phe-Lys | ~30-fold faster than Val-Cit | Isolated Cathepsin B | Rapidly cleaved by isolated enzyme, but rates are similar to Val-Cit in lysosomal extracts, suggesting a more complex mechanism.[1] |
Experimental Protocols
Protocol 1: Fluorometric Cleavage Assay using a Model Substrate
This protocol describes a method for determining the kinetics of Val-Ala linker cleavage using a fluorogenic substrate and purified Cathepsin B.
A. Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin B
-
Substrate: Val-Ala-AFC (or Val-Ala-AMC), 10 mM stock in DMSO
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT (or L-cysteine), 1 mM EDTA, pH 5.5. Prepare fresh.
-
Inhibitor: CA-074, 1 mM stock in DMSO (a specific Cathepsin B inhibitor)
-
Plate: Opaque, black, flat-bottom 96-well microplate
-
Instrumentation: Fluorescence microplate reader
B. Experimental Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep the enzyme on ice at all times.
-
Prepare the Assay Buffer. The reducing agent (DTT) is critical for Cathepsin B activity and should be added just before use.
-
Prepare the Cathepsin B working solution by diluting the stock enzyme in chilled Assay Buffer to the desired final concentration (e.g., 40 nM, for a final assay concentration of 20 nM).
-
Prepare the Substrate working solution by diluting the 10 mM stock to 200 µM in Assay Buffer (for a final assay concentration of 100 µM).
-
-
Assay Setup:
-
Prepare the following reactions in duplicate or triplicate in the 96-well plate. The final volume in each well will be 100 µL.
-
Sample Wells: 50 µL of Cathepsin B working solution.
-
Negative Control (No Enzyme): 50 µL of Assay Buffer.
-
Inhibitor Control: 48 µL of Cathepsin B working solution + 2 µL of diluted CA-074 inhibitor (final concentration ~10 µM). Incubate for 10-15 minutes at 37°C before adding substrate.
-
-
Pre-incubate the plate at 37°C for 10 minutes to activate the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the Substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Wavelengths: For AFC substrates, use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[10] For AMC substrates, use an excitation of ~360-380 nm and emission of ~440-460 nm.[13]
-
C. Data Analysis
-
Subtract the background fluorescence (from the "No Enzyme" control) from all other readings.
-
Plot the relative fluorescence units (RFU) against time (in minutes) for each sample.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Compare the cleavage rates between different substrates or conditions by comparing their respective V₀ values. The "Inhibitor Control" should show minimal to no increase in fluorescence, confirming the activity is specific to Cathepsin B.
Protocol 2: HPLC-Based Cleavage Assay for an ADC
This protocol outlines a method to directly quantify the release of a payload from an ADC containing a Val-Ala linker.
A. Materials and Reagents
-
ADC: Purified ADC with a Val-Ala linker, at a known concentration (e.g., 10 µM)
-
Enzyme: Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector, C18 reverse-phase column
B. Experimental Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the cleavage reaction by adding activated Cathepsin B. A typical final concentration is ~20-50 nM for the enzyme and ~5-10 µM for the ADC.[1]
-
Incubate the reaction mixture in a water bath or incubator at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.[1]
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an excess of Quenching Solution (e.g., 80 µL). Vortex and centrifuge to precipitate the enzyme.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact ADC, free payload, and any intermediates.
-
Monitor the elution profile at a wavelength appropriate for the payload.
-
C. Data Analysis
-
Identify the peaks corresponding to the intact ADC and the released payload based on their retention times (determined using standards).
-
Integrate the area under each peak.
-
Calculate the percentage of payload released at each time point using the formula: % Release = [Area(Payload) / (Area(Payload) + Area(Intact ADC))] * 100
-
Plot the % Release against time to obtain the payload release kinetics.
Experimental Workflow Visualization
The following diagram outlines the workflow for the fluorometric Cathepsin B cleavage assay.
Caption: Experimental workflow for a fluorometric Cathepsin B cleavage assay.
Application Notes & Considerations
-
Enzyme Activity: The activity of recombinant Cathepsin B can vary between lots and suppliers. It is crucial to include a positive control with a well-characterized substrate (e.g., Z-Arg-Arg-AFC) to ensure the enzyme is active.[10] The presence of a reducing agent like DTT or L-cysteine in the assay buffer is essential to maintain the catalytic cysteine residue in its active, reduced state.[13]
-
Assay pH: Cathepsin B functions optimally in the acidic environment of the lysosome (pH 4.5–5.5).[1] Performing the assay at a pH of 5.5 ensures physiologically relevant conditions and maximal enzyme activity.
-
Substrate Specificity: Cathepsin B primarily functions as a peptidase, and its specificity is largely determined by the amino acid residues at the P2 and P1 positions of the substrate.[2][14] While it shows a preference for basic residues, it also accommodates hydrophobic residues like valine at the P2 position.[15][16]
-
Specificity Controls: To confirm that the observed cleavage is due to Cathepsin B and not a contaminating protease or substrate instability, always include a "no enzyme" control and an inhibitor control using a specific Cathepsin B inhibitor like CA-074.[13][16]
-
Comparison to Val-Cit: When evaluating a new Val-Ala linked ADC, it is highly recommended to run a parallel experiment with an analogous Val-Cit linked ADC. This provides a direct comparison to the industry benchmark and helps contextualize the cleavage rate and stability data.
References
- 1. benchchem.com [benchchem.com]
- 2. hzdr.de [hzdr.de]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. acrobiosystems.com [acrobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. affigen.com [affigen.com]
- 12. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Engineering the S2 subsite specificity of human cathepsin S to a cathepsin L- and cathepsin B-like specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Synthesis of drug-linker conjugate Tesirine from SG3199-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Tesirine (SG3249), a potent drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). Tesirine comprises the pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, linked via a cathepsin B-cleavable valine-alanine dipeptide and a p-aminobenzyl (PAB) self-immolative spacer.[1][][3] This protocol outlines the key synthetic steps, starting from the SG3199 precursor and the Val-Ala-PAB linker moiety, to yield the final Tesirine construct. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that have garnered significant interest as payloads for ADCs.[4][5] Their mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, ultimately leading to apoptosis in cancer cells.[4][6] Tesirine was designed to combine the potent antitumor activity of the PBD warhead SG3199 with favorable physicochemical properties for ADC development, including a cleavable linker system that ensures targeted drug release within tumor cells.[1][][7]
The synthesis of Tesirine is a multi-step process that involves the careful construction of the PBD dimer core, the dipeptide linker, and the subsequent conjugation of these components. This application note provides a comprehensive guide for the laboratory-scale synthesis of this important drug-linker conjugate.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Yields for Tesirine Synthesis
| Step | Reaction | Key Reagents and Conditions | Yield (%) | Reference |
| 1 | Dimerization of PBD Monomers | 1,5-diiodopentane, K₂CO₃, acetone (B3395972), 60 °C | 90% | [1] |
| 2 | Coupling of Second PBD Monomer | Monomer 22, K₂CO₃, acetone, 65 °C | 86% | [1] |
| 3 | TBS Deprotection | TBAF/AcOH, THF, rt | 80% | [1] |
| 4 | Alloc Deprotection | Pd(PPh₃)₄, pyrrolidine (B122466), DCM, rt | 100% | [1] |
| 5 | Final Coupling | Mal-dPEG₈-acid, EDCI, DCM, rt | 73% | [1] |
| Overall | Total Synthesis (from benzylvanillin) | 30 steps | 0.54% | [1] |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Thin-layer chromatography (TLC) can be used to monitor reaction progress. Purification of intermediates and the final product is typically achieved through column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC).[8]
Synthesis of SG3199-Val-Ala-PAB Intermediate
The synthesis of the this compound intermediate involves the coupling of the fully formed PBD dimer, SG3199, with the Alloc-protected Val-Ala-PAB linker. The initial steps involve the synthesis of the individual PBD monomers, followed by their dimerization.
Step 1: Synthesis of PBD Monomers and Dimerization
The synthesis of the individual PBD monomers is a complex, multi-step process. A key step in the formation of the PBD ring system is a Swern oxidation of a primary alcohol to an aldehyde, which then undergoes spontaneous cyclization.[6]
-
Swern Oxidation Conditions:
-
Reagents: Oxalyl chloride ((COCl)₂), dimethyl sulfoxide (B87167) (DMSO), and a hindered base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).[6]
-
Procedure: A solution of DMSO in dichloromethane (B109758) (DCM) is added to a solution of oxalyl chloride in DCM at -78 °C. After a short stirring period, the alcohol precursor is added, followed by the addition of the base. The reaction is then allowed to warm to room temperature.
-
Once the monomers are synthesized, they are dimerized using a linker, such as 1,5-diiodopentane, in the presence of a base like potassium carbonate (K₂CO₃) in acetone at elevated temperatures.[1]
Step 2: Coupling with Alloc-Val-Ala-PAB-OH
The synthesized SG3199 dimer, which has a free hydroxyl group, is then coupled with the pre-synthesized Alloc-Val-Ala-PAB-OH linker.[] This is typically achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
Final Steps: Synthesis of Tesirine (SG3249)
Step 3: Deprotection and Final Coupling
The penultimate intermediate from the previous step undergoes deprotection of the TBS (tert-butyldimethylsilyl) and Alloc (allyloxycarbonyl) protecting groups.
-
TBS Deprotection: The TBS group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) buffered with acetic acid in tetrahydrofuran (B95107) (THF) at room temperature.[1]
-
Alloc Deprotection: The Alloc group is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like pyrrolidine in DCM at room temperature.[1]
The deprotected intermediate is then coupled with Mal-dPEG₈-acid using EDCI in DCM at room temperature to yield the final product, Tesirine.[1]
Purification and Characterization:
The final Tesirine product should be purified by reverse-phase HPLC to ensure high purity. Characterization can be performed using:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Tesirine.
Mechanism of Action: DNA Cross-linking by SG3199
Caption: Mechanism of SG3199 induced apoptosis.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mal-PEG8-acid | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SG3199-Val-Ala-PAB in Hematological Malignancy Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SG3199-Val-Ala-PAB is a critical intermediate in the synthesis of tesirine (B3181916) (SG3249), a highly potent pyrrolobenzodiazepine (PBD) dimer-based payload for antibody-drug conjugates (ADCs).[1][2][3] PBD dimers are a class of DNA-interactive agents that exert their cytotoxic effects by cross-linking DNA, leading to cell death.[4][5] The SG3199 warhead, released from tesirine-based ADCs, is a DNA minor groove interstrand crosslinking agent with picomolar cytotoxic activity against a broad range of cancer cell lines, including various hematological malignancies.[6][7][8][9]
These application notes provide an overview of the mechanism of action of the SG3199 warhead and detail protocols for the use of this compound in the development of ADCs for hematological malignancy research. The protocols cover the generation of a custom ADC, in vitro cytotoxicity assessment, and the detection of DNA interstrand crosslinks.
Mechanism of Action
The this compound linker-payload system is designed for targeted delivery of the SG3199 warhead to cancer cells. When conjugated to a monoclonal antibody that targets a specific tumor surface antigen, the resulting ADC binds to the target cell and is internalized.[4][10] Inside the cell, the valine-alanine linker is cleaved by lysosomal proteases, such as cathepsin B, releasing the active SG3199 payload.[10][11]
The released SG3199 then travels to the nucleus and binds to the minor groove of DNA.[4][5] It forms covalent interstrand cross-links, primarily between guanines on opposite DNA strands.[5][8] This cross-linking prevents DNA strand separation, thereby blocking critical cellular processes like DNA replication and transcription, which ultimately triggers apoptotic cell death.[4][10][12]
Data Presentation
The cytotoxic activity of the free SG3199 warhead has been evaluated across a range of hematological cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.
| Cell Line | Hematological Malignancy Type | GI50 (pM) |
| Karpas-422 | B-cell Non-Hodgkin's Lymphoma | 0.79 |
| SU-DHL-4 | B-cell Non-Hodgkin's Lymphoma | 1.1 |
| Ramos | Burkitt's Lymphoma | 2.5 |
| MOLM-13 | Acute Myeloid Leukemia | 4.5 |
| Jurkat | T-cell Leukemia | 10.5 |
| HL-60 | Acute Promyelocytic Leukemia | 20.1 |
| U-937 | Histiocytic Lymphoma | 74.8 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 158.6 |
| Mean | 151.5 |
Data sourced from preclinical pharmacology studies of SG3199.[6][7][9][11][13][14]
Experimental Protocols
Protocol 1: Generation of a Custom Antibody-Drug Conjugate
This protocol provides a general method for conjugating this compound (as part of the tesirine payload) to a researcher's antibody of interest that contains available cysteine residues for conjugation.
Materials:
-
Antibody of interest (in a suitable buffer, e.g., PBS)
-
This compound-maleimide (Tesirine)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Slide-A-Lyzer Dialysis Cassette (10K MWCO)
Procedure:
-
Antibody Reduction: a. Prepare a solution of the antibody at a concentration of 3-5 mg/mL in PBS. b. Add a 40-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1 hour with gentle mixing to reduce the interchain disulfide bonds.
-
Buffer Exchange: a. Remove the excess TCEP by dialyzing the reduced antibody against PBS using a Slide-A-Lyzer Dialysis Cassette.
-
Conjugation: a. Prepare a stock solution of this compound-maleimide in DMSO. b. Add the payload solution to the reduced antibody at a desired molar ratio (e.g., 5-10 fold excess of payload to antibody). c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: a. Remove the unreacted payload by dialysis against PBS or using size-exclusion chromatography.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro cytotoxicity of the generated ADC against hematological cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) hematological cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
Generated ADC, unconjugated antibody, and free SG3199 payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells. c. Incubate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Addition: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Solubilization: a. For suspension cells, centrifuge the plate and carefully remove the supernatant. b. Add 150 µL of solubilization solution to each well. c. Mix on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm. b. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: DNA Interstrand Crosslink Detection (Modified Alkaline Comet Assay)
This protocol is for detecting DNA interstrand crosslinks induced by the ADC.
Materials:
-
Hematological cancer cell lines
-
Generated ADC
-
PBS, Lysis solution, Alkaline electrophoresis buffer
-
Low melting point agarose (B213101)
-
Frosted microscope slides
-
Gamma irradiator (e.g., ¹³⁷Cs source)
-
Electrophoresis tank
-
Fluorescent DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Cell Treatment: a. Treat cells with the ADC at various concentrations for a specified time (e.g., 24 hours).
-
Irradiation: a. Harvest and resuspend the cells in PBS. b. Expose the cells to a fixed dose of gamma radiation (e.g., 5-10 Gy) on ice to introduce random single-strand breaks.
-
Slide Preparation: a. Mix the irradiated cells with molten low melting point agarose and cast onto a microscope slide. b. Allow the agarose to solidify.
-
Lysis: a. Immerse the slides in lysis solution at 4°C for at least 1 hour to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank with alkaline buffer for 20-40 minutes to unwind the DNA. b. Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralization and Staining: a. Neutralize the slides with a neutralization buffer. b. Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: a. Visualize the comets using a fluorescence microscope. b. Quantify the "tail moment" (a measure of DNA migration) using image analysis software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA interstrand crosslinks.[10][12][13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug-Linker Conjugates for ADC | 1595275-61-8 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: SG3199-Val-Ala-PAB Conjugation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with SG3199-Val-Ala-PAB conjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your antibody-drug conjugate (ADC) production and achieve higher conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a maleimide-functionalized this compound to a thiol group on an antibody?
A1: The ideal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] This range ensures efficient and specific reaction between the maleimide (B117702) and the thiol groups on the antibody. At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a heterogeneous product.[1]
Q2: I am observing a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve it?
A2: A low DAR can stem from several factors:
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Steric Hindrance: The conjugation site on the antibody might be sterically hindered, preventing the bulky this compound from accessing it. The use of a longer PEG linker may help in some cases, but excessively long linkers can also cause steric hindrance.[2]
-
Instability of the Linker-Payload: The this compound construct might be unstable under the conjugation conditions, leading to degradation before it can react with the antibody.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to an incomplete reaction.
To improve your DAR, consider optimizing the reduction and conjugation conditions as detailed in the troubleshooting guides below.
Q3: My ADC is showing significant aggregation during or after the conjugation reaction. What can I do to minimize this?
A3: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like the pyrrolobenzodiazepine (PBD) dimer SG3199.[3][4][5] Several strategies can be employed to mitigate aggregation:
-
Immobilization of the Antibody: Physically separating the antibodies by immobilizing them on a solid support during conjugation can prevent them from aggregating.[3][4][6][7]
-
Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to shield the hydrophobic payload and reduce intermolecular interactions that lead to aggregation.[5][7]
-
Optimization of Conjugation Conditions: Factors such as pH, temperature, and the concentration of the antibody and linker-payload can influence aggregation.
-
Formulation with Stabilizing Excipients: After conjugation, formulating the ADC in a buffer containing stabilizing excipients can help to prevent aggregation during storage.[4]
Q4: I am concerned about the stability of the final ADC, specifically the potential for payload loss. What are the main instability mechanisms and how can they be addressed?
A4: The primary mechanism of instability for ADCs prepared with maleimide-thiol conjugation is the retro-Michael reaction. This is a reversible process where the thiosuccinimide linkage breaks, leading to the release of the drug-linker. This can result in off-target toxicity and reduced efficacy.[1] To enhance stability, you can:
-
Promote Hydrolysis of the Succinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 9) after conjugation. However, this must be done carefully to avoid damaging the antibody.[1]
-
Use of Next-Generation Maleimides: Certain modified maleimides, such as N-aryl maleimides, are designed to undergo rapid hydrolysis after conjugation, leading to a more stable linkage.[1][8]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | - Increase the molar excess of the reducing agent (e.g., TCEP, DTT).- Optimize the reduction time and temperature (e.g., 1-2 hours at 37°C).- Ensure the reducing agent is fresh and has been stored correctly. |
| Inefficient Conjugation | - Verify the pH of the reaction buffer is between 6.5 and 7.5.[1]- Increase the molar excess of the this compound linker-payload.- Extend the conjugation reaction time.- Ensure adequate mixing during the reaction. |
| Linker-Payload Instability/Solubility | - Prepare the this compound solution in a suitable co-solvent like DMSO immediately before use.[9][10]- Minimize the time the linker-payload is in aqueous buffer before conjugation.- Store the stock solution of the linker-payload under recommended conditions (-20°C or -80°C, protected from light and moisture).[9][10] |
| Inaccurate DAR Measurement | - Use orthogonal methods to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.- Ensure proper calibration of instruments and use appropriate standards. |
Issue 2: ADC Aggregation
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | - Decrease the antibody concentration during conjugation.- Add organic co-solvents (e.g., DMSO, isopropanol) to the conjugation buffer, being careful not to denature the antibody.- Consider using a more hydrophilic linker if possible. |
| Suboptimal Buffer Conditions | - Screen different buffer systems and pH values within the optimal range for the conjugation reaction.- Add stabilizing excipients such as sucrose (B13894) or polysorbate to the buffer. |
| Inefficient Purification | - Purify the ADC immediately after the conjugation reaction is complete.- Use size-exclusion chromatography (SEC) to remove aggregates.[6] |
Experimental Protocols
General Protocol for this compound Conjugation to a Cysteine-Engineered Antibody
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Immediately after reduction, adjust the pH of the antibody solution to 6.5-7.5.
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired molar excess of the this compound solution to the reduced antibody. The final concentration of DMSO should typically be below 10%.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours or overnight with gentle mixing, protected from light.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography (IEX).
-
Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Column: Use a HIC column suitable for antibody analysis.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
Gradient: Run a linear gradient from high to low salt concentration to elute the different ADC species.
-
Detection: Monitor the elution profile at 280 nm.
-
Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR can be calculated based on the relative peak areas.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 4. adcreview.com [adcreview.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Drug-Linker Conjugates for ADC | 1595275-61-8 | Invivochem [invivochem.com]
Troubleshooting low cytotoxicity in SG3199-ADC experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cytotoxicity in their SG3199-Antibody-Drug Conjugate (ADC) experiments.
Troubleshooting Guide: Low Cytotoxicity
Low or inconsistent cytotoxicity is a common challenge in the development and evaluation of ADCs. This guide provides a structured approach to identifying and resolving potential issues in your SG3199-ADC experiments.
Question: We are observing lower than expected cytotoxicity with our SG3199-ADC. What are the potential causes and how can we troubleshoot this?
Answer:
Low cytotoxicity in an SG3199-ADC experiment can stem from various factors, ranging from the characteristics of the target cells to the integrity and formulation of the ADC itself. Below is a step-by-step guide to help you systematically troubleshoot the issue.
Step 1: Verify Target Antigen Expression and Accessibility
The fundamental principle of an ADC is the specific delivery of a cytotoxic payload to target cells. Therefore, the first step is to confirm that the target antigen is present and accessible on your cell line.
-
Actionable Advice:
-
Confirm Antigen Expression: Quantify the cell surface expression of your target antigen using techniques like flow cytometry or western blotting.
-
Assess Antigen Accessibility: Ensure that the epitope recognized by your antibody is exposed and not masked by other cell surface proteins.
-
Consider Antigen Heterogeneity: Be aware that antigen expression can be heterogeneous within a cell population.
-
Step 2: Evaluate ADC Binding and Internalization
Once the ADC binds to the target antigen, it must be efficiently internalized by the cell for the SG3199 payload to be released and exert its DNA-damaging effect.
-
Actionable Advice:
-
Binding Affinity: Confirm that the conjugation of SG3199 has not negatively impacted the binding affinity of the antibody to its target. This can be assessed using surface plasmon resonance (SPR) or bio-layer interferometry (BLI).
-
Internalization Rate: Measure the rate and extent of ADC internalization using fluorescently labeled ADCs and techniques like live-cell imaging or flow cytometry.
-
Step 3: Interrogate the Integrity and Quality of the ADC
The chemical and physical properties of the ADC are critical for its function. Any issues with the conjugation process or the stability of the final product can lead to reduced potency.
-
Actionable Advice:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR of your ADC preparation. A low DAR will result in a lower concentration of SG3199 being delivered to the target cells.
-
Conjugation Site: The site of conjugation can impact the stability and efficacy of the ADC. Ensure a consistent and well-characterized conjugation method is used.
-
ADC Aggregation: Check for the presence of ADC aggregates, which can reduce efficacy and increase off-target toxicity.[1] Size exclusion chromatography (SEC) is a suitable method for this analysis.
-
Linker Stability: The linker connecting SG3199 to the antibody must be stable in circulation but cleavable within the target cell.[] Premature cleavage of the linker can lead to systemic release of the payload and reduced delivery to the tumor.[]
-
Step 4: Assess Cell Line Sensitivity and Resistance Mechanisms
The intrinsic sensitivity of the target cell line to the SG3199 payload is a crucial factor.
-
Actionable Advice:
-
Free SG3199 Cytotoxicity: Determine the IC50 of the free SG3199 payload on your target cell line to establish a baseline sensitivity. SG3199 is known to be highly potent, with a mean GI50 of 151.5 pM across a range of cancer cell lines.[3][4][5]
-
DNA Repair Pathways: Cells with deficiencies in DNA repair pathways, such as ERCC1 or homologous recombination, exhibit increased sensitivity to SG3199.[3][4][5] Conversely, cells with highly efficient DNA repair mechanisms may be more resistant.
-
Multidrug Resistance (MDR): While SG3199 is only moderately susceptible to MDR, high expression of efflux pumps like P-glycoprotein (MDR1) could contribute to reduced intracellular concentrations of the payload.[3][6]
-
SLFN11 Expression: Downregulation of Schlafen family member 11 (SLFN11), a factor that sensitizes cancer cells to DNA-damaging agents, has been associated with resistance to PBD dimers like SG3199.[7]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low cytotoxicity in SG3199-ADC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SG3199?
A1: SG3199 is a pyrrolobenzodiazepine (PBD) dimer.[4] It exerts its potent cytotoxic effects by binding to the minor groove of DNA and forming highly efficient DNA interstrand cross-links.[3][8][9] This cross-linking blocks DNA replication and transcription, ultimately leading to apoptosis.
Mechanism of Action of SG3199-ADC
Caption: Mechanism of action of an SG3199-ADC.
Q2: What are typical GI50/IC50 values for SG3199 and SG3199-ADCs?
A2: The cytotoxic potency of SG3199 and its corresponding ADCs can vary depending on the cell line. Below is a summary of reported values from the literature.
| Compound/ADC | Cell Line | Potency (IC50/GI50) | Reference |
| SG3199 (free drug) | Mean of 38 cell lines | 151.5 pM (GI50) | [3][4] |
| NCI-N87 | 0.018 nM (IC50) | [10] | |
| Anti-LGR5 ADC (8F2-SG3199) | SKNAS, SKNBE2, CHP212 | 0.1 - 0.2 nM (IC50) | [11] |
| Trastuzumab-C239i-SG3249 | NCI-N87 | 0.009 nM (IC50) | [10] |
| RSPO2-based PDC (R291-SG3199) | SKNBE2, SKNAS | 0.01 nM (IC50) | [12] |
| CHP212 | 0.09 nM (IC50) | [12] |
Q3: How does the drug-to-antibody ratio (DAR) affect the cytotoxicity of an SG3199-ADC?
A3: The DAR is a critical parameter that dictates the amount of payload delivered to the target cell. A higher DAR generally leads to increased potency, but it can also negatively impact the ADC's pharmacokinetics and increase the risk of aggregation.[6] The optimal DAR for an SG3199-ADC needs to be empirically determined for each antibody and target system to balance efficacy and safety.
Q4: Can the bystander effect be observed with SG3199-ADCs?
A4: The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, is an important consideration for ADC efficacy, especially in heterogeneous tumors.[13] The ability of SG3199 to induce a bystander effect depends on its ability to diffuse across cell membranes once released. While not explicitly detailed in the provided search results for SG3199, this is a known mechanism for other ADC payloads.
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the SG3199-ADC and a relevant isotype control ADC in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the ADC dilutions. Include a "cells only" control (medium only) and a "no cells" control (medium only for background subtraction).
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Subtract the background, normalize the data to the "cells only" control, and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Flow Cytometry for Target Antigen Expression
-
Cell Preparation: Harvest cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Antibody Incubation: Incubate the cells with a primary antibody targeting the antigen of interest, or a directly conjugated primary antibody, for 30-60 minutes on ice. Include an isotype control.
-
Secondary Antibody Incubation (if applicable): If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of antigen expression.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fo [pure.fo]
- 6. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adcreview.com [adcreview.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Val-Ala-PAB Linker Stability in Mouse Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Valine-Alanine-p-aminobenzylcarbamate (Val-Ala-PAB) linker in mouse serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Ala-PAB linker cleavage?
A1: The Val-Ala-PAB linker is designed to be cleaved by the lysosomal cysteine protease Cathepsin B, which is often upregulated in tumor cells.[][2][3] This targeted cleavage within the lysosome releases the cytotoxic payload inside the cancer cell. The cleavage occurs between the valine and alanine (B10760859) residues.[]
Q2: Why is my Val-Ala-PAB-conjugated Antibody-Drug Conjugate (ADC) showing instability in mouse serum?
A2: While generally stable in human plasma, Val-Ala-PAB linkers can exhibit significant instability in mouse serum. This premature cleavage is primarily attributed to the activity of a specific mouse carboxylesterase, Ces1c.[2][4][5] This off-target enzymatic degradation in the bloodstream can lead to premature release of the payload, potentially causing systemic toxicity and reducing the therapeutic efficacy of the ADC.[2]
Q3: How does the stability of the Val-Ala-PAB linker compare to the Val-Cit-PAB linker in mouse serum?
A3: Studies have indicated that Val-Ala linkers possess greater hydrophilicity and may offer slightly improved stability in mouse serum compared to Val-Cit linkers.[6] However, both are susceptible to cleavage by mouse Ces1c. One study on similar linkers showed a Val-Cit-PABC construct to have a half-life of approximately 2.3 hours in mouse plasma.[7]
Q4: What strategies can be employed to improve the stability of the Val-Ala-PAB linker in mouse serum?
A4: Several strategies can be explored to enhance linker stability:
-
Linker Modification: Introducing hydrophilic modifications, such as the addition of a glutamic acid residue to create a Glu-Val-Ala-PAB sequence, has been shown to dramatically increase stability in mouse plasma.[8]
-
Site of Conjugation: The stability of the linker can be influenced by the conjugation site on the antibody. More solvent-exposed linkers may be more susceptible to enzymatic cleavage.[2]
-
Novel Linker Chemistries: Exploring alternative linker technologies, such as those incorporating non-natural amino acids or different enzymatic cleavage sites, may provide enhanced stability.
-
Use of Ces1c Knockout Mice: For preclinical studies, utilizing Ces1c knockout mice can provide a more accurate assessment of ADC efficacy by eliminating the variable of premature linker cleavage.[5]
Troubleshooting Guides
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Mouse Serum Stability Assay
Symptom: LC-MS or HPLC analysis shows a rapid decline in the average DAR of your ADC when incubated in mouse serum.
Possible Causes:
-
Ces1c-mediated Cleavage: The most likely cause is the enzymatic degradation of the Val-Ala linker by mouse carboxylesterase 1c (Ces1c).[4][5]
-
Assay Conditions: Inappropriate incubation temperature or pH can affect both enzyme activity and ADC integrity.
-
Sample Handling: Repeated freeze-thaw cycles of serum or ADC samples can lead to protein denaturation and aggregation, potentially affecting stability results.
Troubleshooting Steps:
-
Confirm Ces1c Activity: If possible, run the stability assay in parallel using plasma from Ces1c knockout mice. A significantly more stable DAR in the knockout plasma would confirm Ces1c as the primary cause of instability.
-
Optimize Assay Protocol:
-
Ensure the incubation is performed at a physiological temperature of 37°C.
-
Verify that the pH of the buffer system is maintained at ~7.4.
-
Use fresh or properly stored single-use aliquots of mouse serum.
-
-
Consider Linker Modification: As a long-term solution, explore the synthesis of an ADC with a modified linker, such as a Glu-Val-Ala-PAB, to enhance stability.[8]
Issue 2: High Background Noise or Poor Peak Resolution in HPLC/LC-MS Analysis
Symptom: Chromatograms from your stability assay exhibit high background noise, interfering peaks, or poor separation of ADC species with different DARs.
Possible Causes:
-
Inadequate Sample Preparation: Insufficient removal of serum proteins can interfere with chromatographic separation and mass spectrometry analysis.
-
Suboptimal Chromatographic Conditions: The HPLC/LC-MS method may not be optimized for resolving the different ADC species.
-
Contaminated Reagents or System: Solvents, buffers, or the analytical system itself may be contaminated.
Troubleshooting Steps:
-
Refine Sample Preparation:
-
Optimize Chromatography:
-
For HPLC: Adjust the gradient steepness, flow rate, or mobile phase composition. Experiment with different column chemistries (e.g., reversed-phase, hydrophobic interaction).
-
For LC-MS: Ensure optimal ionization source parameters and mass analyzer settings for your specific ADC.
-
-
System Maintenance and Quality Control:
-
Use high-purity solvents and freshly prepared buffers.
-
Routinely clean the HPLC/LC-MS system, including the column, to prevent carryover and contamination.
-
Run blank and control samples to identify sources of background noise.
-
Data Presentation
Table 1: Comparative Half-Life of Different Peptide Linkers in Mouse Plasma
| Linker Sequence | Half-Life (hours) in Mouse Plasma | Reference |
| Val-Cit-PAB | ~2.3 | [7] |
| Ser-Val-Cit-PAB | ~3.1 | [7] |
| Glu-Val-Cit-PAB | ~19.1 | [7] |
Table 2: Example Data from a Time-Course Stability Assay in Mouse Serum
| Time (hours) | Average DAR (Val-Ala-PAB ADC) | % Intact ADC Remaining |
| 0 | 4.0 | 100% |
| 6 | 2.5 | 62.5% |
| 12 | 1.5 | 37.5% |
| 24 | 0.8 | 20% |
| 48 | <0.5 | <12.5% |
Note: The data in Table 2 is illustrative and intended to demonstrate the expected trend of Val-Ala-PAB linker instability in mouse serum based on findings for similar linkers.
Experimental Protocols
Protocol 1: In Vitro Mouse Serum Stability Assay
Objective: To determine the stability of a Val-Ala-PAB conjugated ADC in mouse serum over time by monitoring the average Drug-to-Antibody Ratio (DAR).
Materials:
-
Val-Ala-PAB ADC
-
Pooled mouse serum (freshly prepared or stored at -80°C in single-use aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the mouse serum on ice.
-
Prepare a stock solution of the Val-Ala-PAB ADC in PBS.
-
Spike the ADC stock solution into the mouse serum to a final concentration of 100 µg/mL. Gently mix by inverting.
-
Prepare a control sample by spiking the ADC into PBS at the same final concentration.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each sample and immediately place it on ice or freeze at -80°C for later analysis.
-
-
Protein Precipitation (for LC-MS analysis):
-
To each 50 µL aliquot, add 150 µL of cold ACN containing an internal standard (if used).
-
Vortex for 1 minute to precipitate the serum proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis of the released payload. For analysis of the remaining intact ADC, affinity purification is recommended.
-
-
Affinity Purification of ADC (for DAR analysis):
-
To each 50 µL aliquot, add Protein A magnetic beads and incubate according to the manufacturer's protocol to capture the ADC.
-
Wash the beads with PBS to remove unbound serum proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer) and neutralize immediately.
-
-
Analysis:
-
Analyze the purified ADC samples by HPLC or LC-MS/MS to determine the average DAR at each time point.
-
Protocol 2: HPLC Method for DAR Determination
Objective: To separate and quantify ADC species with different DARs using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) HPLC.
HIC-HPLC Method:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A descending salt gradient from high to low concentration of Mobile Phase A.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Calculate the average DAR by integrating the peak areas for each DAR species and using a weighted average formula.
RP-HPLC Method (after reduction):
-
Sample Preparation: Reduce the ADC sample with DTT to separate the light and heavy chains.
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Determine the relative amounts of unconjugated and conjugated light and heavy chains to calculate the average DAR.[11][12][13][14][15]
Visualizations
Signaling Pathway Diagrams
Caption: Intended cleavage pathway of Val-Ala-PAB linker by Cathepsin B.
Caption: Off-target cleavage of Val-Ala-PAB linker by Ces1c in mouse serum.
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 14. agilent.com [agilent.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability and storage of SG3199-Val-Ala-PAB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SG3199-Val-Ala-PAB, a key intermediate in the synthesis of the antibody-drug conjugate (ADC) payload, Tesirine (B3181916).[1][2][3] By understanding and implementing the best practices outlined below, you can ensure the integrity and performance of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate used in the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer payload for ADCs.[3] The Val-Ala dipeptide linker is designed to be cleaved by cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[1][4][5] Upon cleavage, the highly cytotoxic SG3199 warhead is released, which then crosslinks DNA in the minor groove, leading to cell death.[6][7][8][9][10]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. Recommendations for both solid and solution forms are summarized in the table below. It is critical to protect the compound from light and moisture.
Q3: Why is lyophilization recommended for ADCs containing PBD payloads?
A3: Antibody-drug conjugates are generally less stable than their corresponding monoclonal antibodies.[11] PBD payloads, like SG3199, are often hydrophobic, which can increase the propensity for aggregation when conjugated to an antibody.[12] Lyophilization, or freeze-drying, is a common strategy to enhance the long-term stability of ADCs by removing water and reducing molecular mobility, thereby preventing degradation and aggregation during storage.[11][13][14]
Q4: How does the drug-to-antibody ratio (DAR) affect the stability of an ADC prepared with this compound?
A4: The drug-to-antibody ratio (DAR) is a critical quality attribute for any ADC. A higher DAR can increase the hydrophobicity of the ADC, making it more prone to aggregation.[12] While a higher DAR may increase potency, it can negatively impact stability and solubility.[15] It is essential to optimize the DAR during ADC development to balance efficacy and stability. The Val-Ala linker has been reported to be less hydrophobic than the Val-Cit linker, potentially allowing for a higher DAR with less aggregation.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Precipitation of this compound in DMSO stock solution. | - Supersaturation.- Use of hygroscopic DMSO.- Repeated freeze-thaw cycles. | - Ensure the concentration does not exceed the solubility limit (130 mg/mL in newly opened DMSO with sonication).[3]- Use fresh, anhydrous DMSO.- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Low conjugation efficiency. | - Degradation of this compound.- Suboptimal reaction conditions (pH, temperature).- Incomplete antibody reduction (if using thiol-based conjugation). | - Verify the integrity of the this compound stock solution.- Optimize the pH and temperature of the conjugation reaction.- Ensure complete reduction of antibody disulfides using a sufficient excess of reducing agent and appropriate reaction time.[16][17] |
| ADC aggregation observed after conjugation or during storage. | - High drug-to-antibody ratio (DAR).- Unfavorable buffer conditions (pH, ionic strength).- Exposure to thermal stress or repeated freeze-thaw cycles. | - Optimize the DAR to improve the hydrophilicity of the ADC.- Screen different formulation buffers, pH, and excipients to identify conditions that minimize aggregation. Consider using specialized ADC stabilizing buffers.[18]- Lyophilize the ADC for long-term storage.[11][13][14] Avoid repeated freeze-thaw cycles of liquid formulations. |
| Premature cleavage of the Val-Ala linker. | - Presence of contaminating proteases.- Instability in certain in vivo models (e.g., mouse serum). | - Ensure high purity of the monoclonal antibody before conjugation.- Be aware that the Val-Ala linker can be susceptible to cleavage in mouse serum, which may impact the interpretation of in vivo efficacy studies in mice.[19] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | 3 years | Protect from light, store under nitrogen, avoid moisture.[20] |
| 4°C | 2 years | Protect from light, store under nitrogen, avoid moisture.[20] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light, store under nitrogen.[21] |
| -20°C | 1 month | Protect from light, store under nitrogen.[21] |
Table 2: Factors Influencing ADC Stability
| Parameter | Impact on Stability | Recommendations |
| Temperature | High temperatures and repeated freeze-thaw cycles can induce aggregation and degradation.[13] | Store at recommended temperatures. Lyophilize for long-term storage. Avoid multiple freeze-thaw cycles. |
| pH | Suboptimal pH can lead to chemical degradation of the linker or payload and promote aggregation. | Screen a range of pH values during formulation development to identify the optimal pH for stability. |
| Buffer Composition | Buffer species and ionic strength can significantly impact ADC stability. | Use of stabilizing excipients and specialized ADC stabilizing buffers can prevent aggregation.[18][22] |
| Light Exposure | PBD dimers can be sensitive to light. | Protect from light during storage and handling. |
| Drug-to-Antibody Ratio (DAR) | Higher DAR can increase hydrophobicity and the risk of aggregation.[12][15] | Optimize the DAR to achieve a balance between potency and stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
Sterile, single-use vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Under a nitrogen atmosphere, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., up to 130 mg/mL).[3]
-
Use an ultrasonic bath to facilitate dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[21]
-
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
-
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)[22]
-
HPLC system with UV detector
-
Mobile phase: e.g., Phosphate Buffered Saline (PBS), pH 7.4. For hydrophobic ADCs, the addition of an organic solvent like acetonitrile (B52724) to the mobile phase may be necessary to minimize non-specific interactions with the column.[23][24]
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Prepare the ADC sample for injection by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the eluent at a UV wavelength of 280 nm.
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: General Lyophilization Cycle for ADCs
This is a general protocol and should be optimized for each specific ADC formulation.
-
Freezing:
-
Cool the ADC formulation to approximately -40°C to -50°C. The cooling rate can be critical and should be controlled (e.g., around 0.5°C/min).[25]
-
-
Primary Drying (Sublimation):
-
Under vacuum (e.g., 50-150 mTorr), gradually increase the shelf temperature to facilitate the sublimation of ice. The product temperature should be kept below its critical collapse temperature.
-
-
Secondary Drying (Desorption):
-
Once primary drying is complete, further increase the shelf temperature (e.g., to 20-25°C) to remove residual unfrozen water.[25]
-
Visualizations
Caption: Mechanism of action of an ADC with this compound payload.
Caption: A workflow for troubleshooting ADC instability issues.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. simtra.com [simtra.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. susupport.com [susupport.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellmosaic.com [cellmosaic.com]
- 19. mdpi.com [mdpi.com]
- 20. This compound | Drug-Linker Conjugates for ADC | 1595275-61-8 | Invivochem [invivochem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. cellmosaic.com [cellmosaic.com]
- 23. lcms.cz [lcms.cz]
- 24. agilent.com [agilent.com]
- 25. WO2023185907A1 - A freeze-drying process for an ADC - Google Patents [patents.google.com]
Technical Support Center: Managing Hydrophobicity of PBD-Based Drug-Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to managing the hydrophobicity of pyrrolobenzodiazepine (PBD)-based drug-linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the development of PBD-based ADCs, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| ADC Aggregation During or After Conjugation | High hydrophobicity of the PBD-linker payload.[1][2] | - Incorporate Hydrophilic Linkers: Utilize linkers containing polyethylene (B3416737) glycol (PEG) moieties or other hydrophilic spacers to increase the overall solubility of the ADC.[3][4]- Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC, thereby decreasing the propensity for aggregation.[5]- Formulation Optimization: Develop a stable formulation by adjusting pH, buffer composition, and including excipients like surfactants.[6] |
| Poor ADC Yields and Low Drug-to-Antibody Ratios (DARs) | Payload hydrophobicity leading to precipitation or aggregation before or during the conjugation reaction.[1] | - Payload Modification: If possible, introduce hydrophilic moieties to the PBD payload itself to improve its solubility.[7]- Use of Co-solvents: Employ organic co-solvents in the conjugation reaction to maintain the solubility of the hydrophobic PBD-linker. Careful optimization is required to avoid antibody denaturation.[5] |
| Accelerated Plasma Clearance and Reduced In Vivo Efficacy | Increased hydrophobicity of the ADC can lead to faster clearance from circulation.[2][8] | - Hydrophilic Linker Technology: Employ hydrophilic linkers, such as those with PEG chains, to shield the hydrophobic payload and improve pharmacokinetics.[3][8]- Site-Specific Conjugation: The site of conjugation on the antibody can influence the overall hydrophobicity and stability of the ADC. Selecting more solvent-exposed and stable conjugation sites can mitigate rapid clearance.[9] |
| Inconsistent Results in Hydrophobicity Assessment | Methodological variability in analytical techniques. | - Standardized Analytical Protocols: Utilize robust and standardized protocols for Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC to ensure reproducible assessment of ADC hydrophobicity.[10][11]- Appropriate Column and Mobile Phase Selection: The choice of stationary phase and mobile phase components is critical for achieving optimal resolution and consistent results in HIC.[12] |
Frequently Asked Questions (FAQs)
1. What is the impact of PBD hydrophobicity on ADC development?
The hydrophobic nature of PBD payloads can present significant challenges in ADC development. High hydrophobicity can lead to aggregation of the ADC, making it difficult to manufacture and formulate.[2][5] Furthermore, increased hydrophobicity can result in faster plasma clearance, reducing the therapeutic window and overall efficacy of the ADC.[2][8]
2. How can the hydrophobicity of a PBD-based drug-linker be reduced?
Several strategies can be employed to manage the hydrophobicity of PBD-based drug-linkers:
-
Incorporation of Hydrophilic Linkers: The most common approach is to use linkers that contain hydrophilic components, such as polyethylene glycol (PEG) chains or sulfonate groups.[3][4]
-
Payload Modification: Introducing polar or ionizable groups into the PBD payload structure can increase its hydrophilicity.[7]
-
Use of Hydrophilic Moieties: Technologies like the use of chito-oligosaccharides in the linker-payload construct have been shown to significantly increase the solubility of ADCs.[5]
3. What analytical techniques are used to measure the hydrophobicity of PBD-based ADCs?
The primary analytical techniques for assessing the hydrophobicity of ADCs are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for determining the drug-to-antibody ratio (DAR) and monitoring drug-load distribution.[10][13][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to assess the hydrophobicity of ADCs and their payloads. A gradient reversed-phase HPLC method can establish a correlation between retention time and the LogP value of the payload.[11]
4. How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of a PBD-based ADC?
The DAR has a direct impact on the overall hydrophobicity of an ADC. A higher DAR, meaning more PBD molecules are conjugated to a single antibody, will result in a more hydrophobic ADC. This increased hydrophobicity can lead to a greater propensity for aggregation and faster clearance in vivo.[2][15] Therefore, optimizing the DAR is a critical aspect of managing hydrophobicity.
5. What are some key considerations for the formulation of hydrophobic PBD-based ADCs?
Developing a stable formulation for hydrophobic ADCs is crucial. Key parameters to consider include:
-
pH and Buffer Selection: The pH of the formulation can affect the charge and solubility of the ADC.
-
Excipients: The use of surfactants and other excipients can help to prevent aggregation and improve the stability of the ADC.
-
Lyophilization: Freeze-drying can be an effective strategy for long-term storage and stability of ADC formulations.[6]
Quantitative Data Summary
The following table summarizes the impact of different strategies on the hydrophobicity and properties of ADCs.
| Strategy | Metric | Control (High Hydrophobicity) | Modified (Reduced Hydrophobicity) | Reference |
| Hydrophilic Linker (PEG) | HIC Retention Time | Longer Retention | Shorter Retention | [3] |
| Plasma Clearance | Faster Clearance | Slower Clearance | [3][8] | |
| Lower DAR | Aggregation | Higher Percentage | Lower Percentage | [2] |
| In Vivo Efficacy | Reduced | Improved | [8] | |
| Payload Modification (Introduction of Basic Moiety) | Mouse Tolerability | Well-tolerated | Dramatically Worsened | [7] |
Experimental Protocols
Protocol 1: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-load distribution and average DAR of a PBD-based ADC by separating species with different levels of hydrophobicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 5-20% isopropanol)[13][16]
-
ADC sample
Procedure:
-
Equilibrate the HIC column with Mobile Phase A at a defined flow rate (e.g., 0.8 mL/min).
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different DARs, with higher DAR species eluting later due to their increased hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
Protocol 2: Site-Specific Conjugation of a PBD Drug-Linker to an Engineered Cysteine
Objective: To produce a homogeneous ADC with a defined DAR by conjugating a PBD-linker to a specific cysteine residue on the antibody.
Materials:
-
Cysteine-engineered monoclonal antibody
-
PBD drug-linker with a maleimide (B117702) functional group
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reduce the engineered cysteine residues on the antibody by incubation with a molar excess of TCEP at 37°C for 1-2 hours.
-
Remove the excess reducing agent by dialysis or buffer exchange.
-
Add the PBD-maleimide drug-linker to the reduced antibody at a specific molar ratio and incubate at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and any aggregates.
-
Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and mass spectrometry.
Visualizations
Caption: Workflow for the characterization of PBD-based ADCs.
Caption: Decision tree for managing PBD-linker hydrophobicity.
References
- 1. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Hydrophobic interaction chromatography (HIC) method development and characterization of resolved drug-load variants in site-specifically conjugated pyrrolobenzodiazepine dimer-based antibody drug conjugates (PBD-ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ADC Payloads: SG3199 vs. Other Prominent Warheads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic potency of SG3199, a leading pyrrolobenzodiazepine (PBD) dimer, against other widely used antibody-drug conjugate (ADC) payloads. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions during the ADC development process.
Introduction to ADC Payloads
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The choice of the cytotoxic payload, or "warhead," is a critical determinant of an ADC's efficacy and therapeutic index. Payloads are broadly categorized based on their mechanism of action, with the most common classes being DNA-damaging agents and microtubule inhibitors.
SG3199 is a synthetic PBD dimer that exerts its potent anticancer activity by cross-linking DNA in the minor groove.[1][2] This action is independent of the cell's growth phase, making it effective against both dividing and non-dividing cancer cells.[3] This guide compares the in vitro cytotoxicity of SG3199 with that of other prominent ADC payloads:
-
Monomethyl auristatin E (MMAE): A potent microtubule inhibitor that disrupts tubulin polymerization, leading to mitotic arrest and apoptosis.[4][]
-
Mertansine (DM1): A maytansinoid tubulin inhibitor that, like MMAE, interferes with microtubule assembly, causing cell cycle arrest and cell death.[6][7]
-
SN-38: The active metabolite of irinotecan, a topoisomerase I inhibitor that traps the enzyme-DNA complex, leading to DNA single-strand breaks and apoptosis.[8][9]
Comparative Cytotoxicity Data
The in vitro potency of ADC payloads is typically assessed by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) against a panel of cancer cell lines. A lower value indicates greater potency. The following tables summarize the available cytotoxicity data for SG3199 and its comparators.
Table 1: Cytotoxicity of SG3199 Across a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (pM) |
| Hematological | ||
| MOLP-8 | Multiple Myeloma | 0.79 |
| RPMI-8226 | Multiple Myeloma | 1.9 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 4.5 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 5.6 |
| MOLM-13 | Acute Myeloid Leukemia | 8.9 |
| MV-4-11 | Acute Myeloid Leukemia | 11.5 |
| NAMALWA | Burkitt's Lymphoma | 14.8 |
| RAMOS | Burkitt's Lymphoma | 15.2 |
| DAUDI | Burkitt's Lymphoma | 20.4 |
| RAJI | Burkitt's Lymphoma | 25.1 |
| JEKO-1 | Mantle Cell Lymphoma | 30.5 |
| GRANTA-519 | Mantle Cell Lymphoma | 35.8 |
| U-266 | Multiple Myeloma | 45.1 |
| LP-1 | Multiple Myeloma | 55.6 |
| HBL-1 | Diffuse Large B-cell Lymphoma | 89.2 |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | 120.4 |
| PFEIFFER | Diffuse Large B-cell Lymphoma | 158.6 |
| Solid Tumor | ||
| NCI-N87 | Gastric Cancer | 38.7 |
| KARPAS-707 | Prostate Cancer | 45.2 |
| PC-3 | Prostate Cancer | 68.9 |
| A549 | Lung Cancer | 85.1 |
| SK-OV-3 | Ovarian Cancer | 98.6 |
| MDA-MB-231 | Breast Cancer | 110.2 |
| HT-29 | Colon Cancer | 125.4 |
| SW620 | Colon Cancer | 157.0 |
| PANC-1 | Pancreatic Cancer | 189.3 |
| MIA PaCa-2 | Pancreatic Cancer | 210.5 |
| A431 | Squamous Cell Carcinoma | 245.8 |
| U-87 MG | Glioblastoma | 289.1 |
| SF-268 | CNS Cancer | 350.7 |
| SF-295 | CNS Cancer | 412.3 |
| SF-539 | CNS Cancer | 489.6 |
| SNB-19 | CNS Cancer | 567.8 |
| SNB-75 | CNS Cancer | 680.1 |
| U251 | Glioblastoma | 790.4 |
| OVCAR-3 | Ovarian Cancer | 910.2 |
| OVCAR-4 | Ovarian Cancer | 1050.0 |
Note: The mean GI50 across this panel of 38 cell lines was 151.5 pM.[1][10][11]
Table 2: Comparative Cytotoxicity of MMAE, DM1, and SN-38 in Selected Cancer Cell Lines
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAE | SKBR3 | Breast Cancer | 3.27 | [12] |
| HEK293 | Kidney Cancer | 4.24 | [12] | |
| MDA-MB-468 | Breast Cancer | ~1-10 | [13] | |
| N87 | Gastric Cancer | Low nM range | [14] | |
| OVCAR3 | Ovarian Cancer | Low nM range | [14] | |
| DM1 | SK-Br-3 | Breast Cancer | 0.03-0.044 | [7] |
| MCF-7 | Breast Cancer | 0.044 | [7] | |
| BT-474 | Breast Cancer | 0.085-0.148 (µg/mL) | [7] | |
| SN-38 | MCF-7 | Breast Cancer | 0.11 (µM) | [15] |
| HT1080 | Fibrosarcoma | 0.046 (µg/mL) | [16] | |
| HepG2 | Liver Cancer | 0.076 (µg/mL) | [16] | |
| LS174T | Colon Cancer | Low nM range | [17] | |
| HT29 | Colon Cancer | Low nM range | [17] |
Disclaimer: The experimental conditions for the data presented in Table 2 may vary between studies, and a direct comparison of absolute IC50 values should be made with caution.
Mechanisms of Action
The distinct mechanisms of action of these payloads are fundamental to their cytotoxic effects and are visually represented in the diagrams below.
Experimental Protocols
The following are generalized protocols for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[3][19][20][21][22]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the payload in culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (typically 48-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the payload concentration to determine the IC50 or GI50 value.
CellTiter-Glo® Luminescent Cell Viability Assay[23][24][25][26][27]
This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SG3199 |CAS:1595275-71-0 Probechem Biochemicals [probechem.com]
- 12. scispace.com [scispace.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. scienceopen.com [scienceopen.com]
- 15. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Val-Ala and Val-Cit Linkers for PBD Dimer Delivery in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity. For potent pyrrolobenzodiazepine (PBD) dimer payloads, which exert their cytotoxic effect by cross-linking DNA, the choice between the two most common dipeptide linkers, Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), is a key consideration in ADC design. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies for key evaluative experiments.
Introduction to Val-Ala and Val-Cit Linkers
Both Val-Ala and Val-Cit are enzymatically cleavable linkers designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells.[1] The cleavage is mediated by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[2][][4][5] This targeted release mechanism aims to maximize the therapeutic window by concentrating the potent PBD dimer at the site of action while minimizing off-target toxicity.[]
The general mechanism involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the dipeptide sequence, liberating the PBD dimer to exert its DNA cross-linking activity, leading to cell cycle arrest and apoptosis.[7]
Head-to-Head Performance Comparison
While both linkers operate on a similar principle, their distinct chemical properties lead to significant differences in ADC characteristics, particularly when paired with hydrophobic payloads like PBD dimers.[8][9]
| Feature | Val-Ala Linker | Val-Cit Linker | Rationale & Supporting Data |
| Hydrophobicity | Lower | Higher | Val-Ala exhibits lower hydrophobicity compared to Val-Cit. This property is particularly advantageous for highly lipophilic payloads like PBD dimers, as it helps to mitigate aggregation issues during manufacturing and storage.[8][][11] |
| Drug-to-Antibody Ratio (DAR) | High (up to 7.4) | Lower with hydrophobic payloads | The lower hydrophobicity of Val-Ala allows for the conjugation of a higher number of PBD dimer molecules per antibody with limited aggregation (less than 10%).[8][] In contrast, achieving a high DAR with Val-Cit and a PBD dimer is often challenging due to precipitation and aggregation.[8] |
| ADC Aggregation | Lower | Higher with high DAR | For random cysteine-conjugated anti-HER2 ADCs, Val-Ala showed less aggregation in high DAR formulations compared to Val-Cit.[] One study noted that with an average DAR of approximately 7, Val-Ala-based ADCs showed no obvious increase in dimerization, whereas Val-Cit-based ADCs exhibited a 1.80% increase in aggregation.[11] |
| In Vitro Potency | High | High | Both Val-Ala and Val-Cit PBD ADCs typically exhibit high potency in vitro, with EC50 values often in the low picomolar range.[12][13] Multiple studies have reported similar in vitro cell activity and Cathepsin B release efficiency for both linkers when conjugated with various payloads.[][8][9] |
| Serum Stability | Prone to cleavage in mouse serum | Generally stable | A notable disadvantage of the Val-Ala linker is its susceptibility to enzymatic cleavage in mouse serum, which can lead to premature drug release and impact the interpretation of preclinical in vivo efficacy studies in mice.[12][13][14] Val-Cit linkers generally exhibit good plasma stability.[8][] |
| Clinical Precedent with PBDs | Yes (e.g., Loncastuximab tesirine) | Less common for PBDs | Loncastuximab tesirine, an approved ADC, utilizes a Val-Ala linker to deliver a PBD dimer.[8][9][] While Val-Cit is a component of several approved ADCs like Adcetris (with an MMAE payload), its use with PBD dimers in the clinic is less established.[][8] |
Experimental Data Summary
Table 1: Physicochemical Properties of Val-Ala vs. Val-Cit ADCs
| Parameter | Val-Ala-PBD ADC | Val-Cit-PBD ADC | Reference |
| Achievable DAR (with <10% aggregation) | ~7.4 | Lower, often limited by aggregation | [8][] |
| Aggregation at high DAR (~7) | No significant increase | ~1.80% increase | [11] |
Table 2: In Vitro and In Vivo Performance
| Assay | Val-Ala-PBD ADC | Val-Cit-PBD ADC | Reference |
| In Vitro Cytotoxicity (EC50) | Low pM range | Low pM range | [12][13] |
| Cathepsin B Cleavage Efficiency | Similar to Val-Cit | Efficient | [][8] |
| Stability in Mouse Serum | Significant drug loss due to linker cleavage | Generally stable | [12][13][14] |
| Stability in Rat Serum | Stable (>80% intact drug-linker) | Stable | [12] |
Key Experimental Protocols
Below are detailed methodologies for essential experiments used to characterize and compare ADCs with Val-Ala and Val-Cit linkers.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Culture a cancer cell line that expresses the target antigen (e.g., CD22+ Ramos cells for an anti-CD22 ADC) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the Val-Ala-PBD and Val-Cit-PBD ADCs, as well as a non-targeting control ADC, in cell culture media.
-
Treatment: Remove the media from the cells and add the diluted ADCs. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 96 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value (the concentration at which 50% of cell viability is inhibited).
Serum Stability Assay
Objective: To assess the stability of the ADC and the potential for premature drug release in serum.
Methodology:
-
Incubation: Incubate the Val-Ala-PBD and Val-Cit-PBD ADCs at a specific concentration (e.g., 50 µg/mL) in mouse and rat serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immunocapture: Capture the human antibody-drug conjugate from the serum using an anti-human IgG antibody conjugated to magnetic beads.
-
Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using a reducing agent like DTT to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point by measuring the relative abundance of antibody chains with and without the attached drug-linker.[12]
-
Data Analysis: Plot the average DAR over time to assess the rate of drug loss for each ADC in both mouse and rat serum.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.
Methodology:
-
Model System: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a human tumor cell line that expresses the target antigen.
-
Tumor Implantation: Inject tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
Val-Ala-PBD ADC (e.g., at 0.3 and 1 mg/kg)
-
Val-Cit-PBD ADC (e.g., at 0.3 and 1 mg/kg)
-
Non-targeting control ADC
-
-
Dosing: Administer a single intravenous (IV) bolus dose of the respective treatments.
-
Efficacy Assessment: Measure tumor volume and body weight two to three times per week for the duration of the study (e.g., 30-60 days).
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistical significance between the treated groups and the vehicle control. Tumor growth inhibition (TGI) can be calculated to quantify the efficacy.[12][14]
Visualizing Key Processes
Signaling Pathway: Intracellular Cleavage of Dipeptide Linkers
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Potent DNA Cross-Linking Activity of SG3199 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA cross-linking agent SG3199 with established chemotherapy drugs, cisplatin (B142131) and mitomycin C. The focus is on the cellular validation of DNA interstrand cross-linking (ICL) activity, a critical mechanism for the cytotoxic effects of these compounds. We present supporting experimental data from key assays, detailed protocols for their execution, and visual representations of the underlying molecular pathways and experimental workflows.
SG3199: A Potent Inducer of DNA Interstrand Cross-Links
SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their ability to bind in the minor groove of DNA and form highly cytotoxic ICLs.[1][2] These cross-links covalently join the two strands of the DNA double helix, physically obstructing essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[3] The potent anti-tumor activity of SG3199 is attributed to its efficient and persistent formation of these DNA lesions.[1][2]
Mechanism of Action and DNA Damage Response
SG3199 exerts its cytotoxic effect through the formation of DNA interstrand cross-links. This damage triggers a complex cellular response known as the DNA Damage Response (DDR). The DDR involves the recruitment of various proteins to the site of damage to initiate repair. A key marker of this response to double-strand breaks, which can arise from the repair of ICLs, is the phosphorylation of the histone variant H2AX, leading to the formation of γ-H2AX foci.
Comparative Analysis of DNA Cross-Linking Activity
To objectively assess the efficacy of SG3199, its DNA cross-linking activity is compared with that of cisplatin and mitomycin C, two widely used chemotherapeutic agents that also function by inducing ICLs. The following tables summarize quantitative data from cellular assays.
SG3199 DNA Interstrand Cross-Linking Activity (Modified Comet Assay)
The modified comet assay is a sensitive method to detect ICLs. The presence of cross-links reduces the migration of DNA fragments in an electric field, leading to a decrease in the "comet tail." The Olive Tail Moment (OTM) is a common metric used to quantify this effect.
Table 1: Dose-Dependent DNA Interstrand Cross-Linking by SG3199 in Human Cancer Cell Lines [1]
| Cell Line | Concentration (nM) | Mean % Decrease in Olive Tail Moment (± SEM) |
| LNCaP (Prostate) | 0.25 | ~15 |
| 0.5 | ~25 | |
| 1.0 | ~40 | |
| 2.5 | ~60 | |
| NCI-N87 (Gastric) | 0.17 | ~20 |
| 0.42 | ~35 | |
| 0.85 | ~50 | |
| 1.7 | ~65 |
Table 2: Time Course of SG3199-Induced DNA Interstrand Cross-Linking [1]
| Cell Line | Treatment | Post-Incubation Time (hours) | Mean % Decrease in Olive Tail Moment (± SEM) |
| LNCaP | 2.5 nM SG3199 for 2h | 0 | ~55 |
| 4 | ~65 | ||
| 8 | ~65 | ||
| 24 | ~60 | ||
| 36 | ~55 | ||
| NCI-N87 | 1.7 nM SG3199 for 2h | 0 | ~60 |
| 4 | ~70 | ||
| 8 | ~70 | ||
| 24 | ~65 | ||
| 36 | ~60 |
The data demonstrates that SG3199 induces a significant, dose-dependent increase in DNA interstrand cross-linking.[1] Furthermore, these cross-links are formed rapidly and are persistent over at least 36 hours.[1]
Cisplatin and Mitomycin C: Benchmark Cross-Linking Agents
Table 3: DNA Cross-Linking Activity of Cisplatin and Mitomycin C (Modified Comet Assay)
| Agent | Cell Line | Concentration | % DNA in Tail (Reduction from control) | Reference |
| Cisplatin | HeLa | 10 µM | ~15% | [4] |
| 25 µM | ~25% | [4] | ||
| 50 µM | ~35% | [4] | ||
| Mitomycin C | MCF-7 | 50 µM | ~40% (decrease in tail moment) | [5] |
Table 4: γ-H2AX Foci Formation Induced by Cisplatin and Mitomycin C
| Agent | Cell Line/System | Concentration/Dose | Fold Increase in γ-H2AX Foci (approx.) | Reference |
| Cisplatin | H460 (NSCLC) | 10 µM | ~4-5 fold (at 24h) | [6] |
| Mitomycin C | Human Lymphocytes | 1 µM | ~3.5 fold (foci per nucleus) | [7] |
| Mouse Bone Marrow | 2 mg/kg | Peak at 2-4h | [8][9] |
Direct comparison of the absolute values between studies should be approached with caution due to variations in experimental conditions. However, the data indicates that SG3199 is effective at concentrations significantly lower than those typically reported for cisplatin and mitomycin C to induce a comparable level of DNA damage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays discussed.
Modified Alkaline Comet Assay for Interstrand Cross-Link Detection
This assay quantifies ICLs by measuring the reduction in DNA migration in an electric field.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the DNA cross-linking agent for a specified duration.
-
Cell Embedding: Harvest and resuspend cells in low melting point agarose and pipette onto specially coated microscope slides.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Irradiation: To enable the detection of ICLs, induce a controlled level of single-strand breaks using a calibrated dose of X-rays or UV light.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to denature the DNA.
-
Electrophoresis: Subject the slides to an electric field. DNA fragments migrate towards the anode, forming a "comet tail." The presence of ICLs retards this migration.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration using image analysis software to determine metrics like the Olive Tail Moment.
γ-H2AX Immunofluorescence Assay
This assay detects the formation of γ-H2AX foci, a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with the DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution such as bovine serum albumin (BSA).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX, followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA counterstain like DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Conclusion
The experimental data presented in this guide strongly supports the potent DNA interstrand cross-linking activity of SG3199 in cancer cells. The modified comet assay demonstrates its ability to induce a high level of persistent ICLs at nanomolar concentrations. When compared to the micromolar concentrations often required for cisplatin and mitomycin C to elicit similar effects in these assays, SG3199 emerges as a highly potent DNA cross-linking agent. The validation of this activity through robust cellular assays is a critical step in the preclinical development of this promising anti-cancer agent. The detailed protocols provided herein serve as a valuable resource for researchers seeking to evaluate the DNA damaging properties of SG3199 and other novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative analysis of γH2AX reveals distinct responses in multiple mouse organs after administration of mitomycin C or ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of Tesirine and Talirine Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent pyrrolobenzodiazepine (PBD) dimer payloads used in antibody-drug conjugates (ADCs): Tesirine (B3181916) (SG3249) and Talirine (SGD-1910). This analysis is based on publicly available preclinical and clinical data to inform researchers and drug developers on the key characteristics and potential applications of these potent cytotoxic agents.
Executive Summary
Tesirine and Talirine are both highly potent, synthetic PBD dimers that exert their cytotoxic effects by cross-linking DNA in the minor groove. This mechanism of action leads to cell cycle arrest and apoptosis. While both payloads share a common mechanistic framework, differences in their chemical structures may influence their physicochemical properties, potency, and clinical outcomes. Tesirine, the payload component of the FDA-approved ADC Loncastuximab tesirine (Zynlonta®), has demonstrated clinical success. In contrast, the development of Vadastuximab talirine, which utilized the Talirine payload, was discontinued. This guide delves into the available data to provide a comparative overview of their performance.
Chemical Structures and Physicochemical Properties
Tesirine and Talirine are both complex PBD dimers. Their warhead components are SG3199 for Tesirine and SGD-1882 for Talirine. The exact chemical structures are proprietary in some aspects, but it is understood that modifications in their linker chemistries and PBD monomer structures can lead to differences in properties such as hydrophobicity, stability, and drug-linker conjugation characteristics.[1]
A systematic variation of the physicochemical properties of PBD-dimer payloads has been shown to impact the efficacy and tolerability of the corresponding ADCs. The introduction of acidic or basic moieties can influence DNA binding, cell membrane permeability, and in vitro antiproliferation potency.
Mechanism of Action
Both Tesirine and Talirine payloads, once released from their respective ADCs within the target cancer cell, act as DNA cross-linking agents. This process is initiated by the binding of the PBD dimer to the minor groove of DNA. The reactive imine moieties of the PBD then form covalent bonds with the N2 position of guanine (B1146940) bases on opposite DNA strands, leading to interstrand cross-links.[2][3] These cross-links are minimally distorting to the DNA helix, which may allow them to evade cellular DNA repair mechanisms more effectively than other cross-linking agents.[3]
The formation of these persistent DNA lesions triggers a DNA damage response (DDR), leading to the activation of signaling pathways that culminate in cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis.[2][4]
Signaling Pathway Activated by PBD Dimer-Induced DNA Damage
PBD dimer-induced DNA damage response pathway.
Comparative Performance Data
Table 1: In Vitro Cytotoxicity of Tesirine (SG3199) and Talirine-based ADC (SGN-CD33A)
| Payload/ADC | Cell Line(s) | Assay Type | IC50 / GI50 | Reference(s) |
| Tesirine (SG3199) | Panel of 38 human solid tumor and hematological cancer cell lines | CellTiter-Glo® / CellTiter 96® AQueous One | Mean GI50: 151.5 pM | [5] |
| Talirine-based ADC (SGN-CD33A) | Panel of AML cell lines | Not specified | More potent than Gemtuzumab Ozogamicin | [2] |
Note: The data presented for Tesirine (SG3199) is for the free warhead, while the data for Talirine is in the context of the SGN-CD33A ADC. Direct comparison of potency is therefore challenging. The mean GI50 for SG3199 indicates extremely high potency across a wide range of cancer types.[5] Preclinical studies of SGN-CD33A demonstrated its high potency against AML cell lines, including those with a multidrug-resistant phenotype.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PBD dimer payloads. Specific parameters may vary between studies.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the payload or ADC.
Experimental Workflow:
In vitro cytotoxicity assay workflow.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: The payload or ADC is serially diluted to a range of concentrations.
-
Treatment: The culture medium is replaced with medium containing the various concentrations of the test compound. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The absorbance or luminescence data is used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated.
DNA Interstrand Cross-linking Assay (Modified Comet Assay)
This assay is used to quantify the formation of DNA interstrand cross-links in cells treated with the payload.
Methodology:
-
Cell Treatment: Cells are treated with the PBD dimer payload for a specified duration.
-
Irradiation: To introduce a known amount of DNA strand breaks, cells are irradiated (e.g., with X-rays) on ice.
-
Cell Embedding: The treated and irradiated cells are embedded in low-melting-point agarose (B213101) on microscope slides.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Un-cross-linked DNA fragments migrate out of the nucleus, forming a "comet tail," while cross-linked DNA is retained in the nucleoid.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA migration (comet tail moment) is quantified using image analysis software. A decrease in the tail moment in drug-treated cells compared to control irradiated cells indicates the presence of DNA interstrand cross-links.
Discussion and Conclusion
Both Tesirine and Talirine are highly potent PBD dimer payloads with a well-defined mechanism of action involving DNA cross-linking. The available data suggests that Tesirine's warhead, SG3199, exhibits picomolar cytotoxicity across a broad range of cancer cell lines.[5] While direct comparative IC50 values are not available, preclinical data for the Talirine-containing ADC, SGN-CD33A, also indicate high potency, particularly in AML models.[2]
The clinical development trajectories of ADCs containing these payloads have been different. Loncastuximab tesirine has received regulatory approval, validating the clinical utility of the Tesirine payload in a specific indication. The discontinuation of vadastuximab talirine's development, however, highlights that the success of an ADC is multifactorial, depending not only on the payload's potency but also on the target antigen, antibody properties, linker stability, and the overall safety profile in the intended patient population.
For researchers and drug developers, the choice between Tesirine, Talirine, or other PBD dimer payloads will depend on the specific application, including the target indication, the characteristics of the target antigen, and the desired therapeutic window. Further head-to-head preclinical studies would be invaluable for a more definitive comparison of their performance characteristics. This guide provides a foundational understanding based on the currently available scientific literature to aid in these critical decisions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Efficacy of SG3199 in DNA Repair-Deficient Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the pyrrolobenzodiazepine (PBD) dimer, SG3199, demonstrates its potent and selective cytotoxic effects in cancer cell lines with deficiencies in key DNA repair pathways. This guide provides a comparative overview of SG3199's efficacy, supported by experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.
SG3199, the cytotoxic warhead of the antibody-drug conjugate (ADC) payload tesirine (B3181916), operates by creating highly lethal DNA interstrand cross-links within the minor groove. This mechanism of action makes it particularly effective against tumor cells that have a compromised ability to repair such damage, a hallmark of certain cancers with mutations in genes like ERCC1 and those involved in homologous recombination, such as BRCA1 and BRCA2.
Enhanced Cytotoxicity in DNA Repair-Deficient Models
Experimental data consistently shows that cell lines with impaired DNA repair mechanisms are significantly more sensitive to SG3199 compared to their proficient counterparts. This heightened sensitivity is a direct consequence of their inability to resolve the DNA lesions induced by the drug, leading to cell cycle arrest and apoptosis.
Comparative Efficacy of SG3199 in Genetically Defined Cell Lines
The following table summarizes the in vitro cytotoxicity of SG3199 in various DNA repair-deficient cell lines, highlighting the increased sensitivity as measured by GI₅₀ (the concentration of drug that inhibits cell growth by 50%).
| Cell Line Model | Genetic Background | SG3199 GI₅₀ (Relative to Wild-Type) | Reference |
| Chinese Hamster Ovary (CHO) | ERCC1-deficient (UV96) | 3-fold more sensitive | [1] |
| Chinese Hamster Ovary (CHO) | Homologous Recombination-deficient (IRS1SF) | 30-fold more sensitive | [1] |
Further studies are ongoing to quantify the precise GI₅₀ values in human BRCA-deficient cell lines.
SG3199 vs. Alternative Therapies: A Focus on PARP Inhibitors
While direct comparative studies between SG3199 and PARP inhibitors like olaparib (B1684210) in the same DNA repair-deficient cell lines are limited, the distinct mechanisms of action suggest different therapeutic niches. PARP inhibitors trap PARP on single-strand DNA breaks, leading to double-strand breaks that are lethal in homologous recombination-deficient cells. SG3199, however, induces a more direct and highly cytotoxic lesion in the form of interstrand cross-links.
| Drug | Mechanism of Action | Target Cell Population |
| SG3199 | DNA interstrand cross-linking | Cells deficient in interstrand cross-link repair (e.g., Fanconi Anemia pathway, ERCC1) |
| Olaparib | PARP inhibition, leading to accumulation of double-strand breaks | Cells deficient in homologous recombination (e.g., BRCA1/2 mutations) |
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay
The cytotoxicity of SG3199 is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Plating: Adherent or suspension cells are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.[2][3]
-
Drug Treatment: Cells are treated with a serial dilution of SG3199 or a vehicle control for a specified period (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells. The luminescent signal, which is proportional to the amount of ATP present in viable cells, is measured.[2]
-
-
Data Analysis: The GI₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Interstrand Cross-link Detection (Modified Comet Assay)
The formation of DNA interstrand cross-links by SG3199 is quantified using a modified single-cell gel electrophoresis (comet) assay.[1][4][5][6][7]
-
Cell Treatment: Cells are treated with SG3199 for a defined period.
-
Irradiation: To introduce a known level of single-strand breaks, cells are exposed to a fixed dose of ionizing radiation on ice.[4]
-
Cell Lysis: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the nucleoids.
-
Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Un-cross-linked DNA fragments migrate out of the nucleoid, forming a "comet tail." The presence of interstrand cross-links retards this migration.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comet images are captured. The extent of DNA damage is quantified by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of interstrand cross-links.[1]
Signaling Pathways and Experimental Workflow
The cellular response to SG3199-induced DNA damage involves a complex signaling network. The following diagrams, generated using the DOT language, illustrate the mechanism of action and the experimental workflow for assessing SG3199's efficacy.
Caption: Mechanism of SG3199-induced cytotoxicity.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Showdown: A Comparative Analysis of Pyrrolobenzodiazepine (PBD) Dimer Analogues in Oncology Research
A detailed examination of pyrrolobenzodiazepine (PBD) dimer analogues reveals critical differences in their mechanism of action, cytotoxicity, and tolerability, offering researchers valuable insights for the development of next-generation antibody-drug conjugates (ADCs). Head-to-head studies, particularly comparing conventional bis-imine PBDs with novel mono-imine variants, highlight a trade-off between potency and safety, paving the way for tailored therapeutic strategies.
Pyrrolobenzodiazepines are a class of highly potent antitumor agents that exert their cytotoxic effects by cross-linking DNA.[1] Their exceptional potency has made them a focal point in the development of ADCs, which are designed to deliver these cytotoxic payloads specifically to cancer cells. PBD dimers, synthetic molecules that can form DNA interstrand cross-links, have shown significant promise in preclinical and clinical settings.[2][3] However, the high toxicity of these compounds has spurred the development of analogues with improved therapeutic windows. This guide provides a comparative analysis of different PBD dimer analogues based on available experimental data.
Performance Comparison of PBD Dimer Analogues
A pivotal head-to-head study compared a conventional PBD bis-imine (SG3771, an analogue of tesirine) with a novel PBD mono-imine (SG3784), which possesses only a single DNA alkylating moiety.[2] This comparison provides a clear framework for understanding the impact of modifying the DNA cross-linking ability of PBD dimers. Data from other studies on notable PBD dimers such as tesirine (B3181916) (the payload of loncastuximab tesirine) and low-potency PBD dimers are also included for a broader perspective.
| PBD Analogue Type | Key Feature | DNA Interaction | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Tolerability (Maximum Tolerated Dose - MTD) | Key Findings |
| PBD Bis-imine (e.g., SG3771) | Conventional DNA cross-linker | Forms DNA interstrand cross-links[2] | Highly potent (pM range)[4][5] | Robust antitumor activity at low doses[2] | Lower MTD, associated with renal toxicity and myelosuppression[2][6][7] | High potency is linked to significant toxicity. |
| PBD Mono-imine (e.g., SG3784) | Single DNA alkylating moiety | "Pseudo cross-linking" and alkylation[2][7][8] | Less potent than bis-imines[2] | Robust antitumor activity at doses 3-fold higher than bis-imines[2][7][8] | MTD approximately 3-fold higher than bis-imine ADCs; renal toxicity not observed[2][6][7] | Offers a comparable therapeutic index with a potentially better safety profile.[2] |
| Tesirine (SG3249) | Clinically relevant PBD bis-imine | DNA interstrand cross-linking[9] | Picomolar activity in various cancer cell lines[5] | Tumor stasis and regression in xenograft models at low doses (e.g., 0.3-1 mg/kg)[4][9][10] | Dose-limiting toxicities observed in clinical trials[11] | A benchmark for potent PBD dimer ADCs.[12] |
| Low-Potency PBD Dimers (e.g., SG3650) | Reduced intrinsic cytotoxicity | DNA cross-linking | Less potent than SG3199 and SG2000 (nM range)[4] | Antitumor efficacy in xenograft models, which can be enhanced with higher drug-to-antibody ratios (DARs)[13][14] | Well-tolerated at higher doses compared to high-potency PBDs[13][14] | May offer an improved therapeutic index by reducing off-target toxicity.[13][14] |
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of PBD dimer analogues.
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines with varying antigen expression levels (e.g., SK-BR-3 for HER2, Karpas 299 for CD25) are used.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the PBD-ADC or free PBD dimer for a specified period (typically 72-120 hours).
-
Data Analysis: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
DNA Interstrand Cross-linking Assay
-
Principle: This assay quantifies the ability of a PBD dimer to form covalent cross-links between two strands of DNA.
-
Procedure:
-
A radiolabeled or fluorescently-labeled DNA probe is incubated with the PBD dimer analogue at 37°C.
-
The reaction is stopped, and the DNA is denatured by heating.
-
The samples are then rapidly cooled and analyzed by gel electrophoresis under denaturing conditions.
-
-
Data Analysis: Cross-linked DNA will renature and migrate slower than single-stranded DNA. The percentage of cross-linked DNA is quantified by densitometry.
In Vivo Xenograft Models
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude) are used.
-
Procedure:
-
Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
ADCs are administered intravenously at various doses and schedules.
-
-
Data Analysis: Tumor volume and body weight are measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression. Tolerability is assessed by monitoring body weight changes and clinical signs of toxicity.
Toxicology Studies
-
Animal Models: Typically conducted in rats and/or cynomolgus monkeys.
-
Procedure: Single or multiple doses of the PBD-ADC are administered, and the animals are monitored for a defined period.
-
Endpoints: Assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at necropsy. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause unacceptable toxicity.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of PBD dimers and a typical experimental workflow for their evaluation as ADCs.
Caption: Mechanism of action for a PBD dimer delivered via an ADC.
Caption: A generalized workflow for the preclinical evaluation of PBD-ADCs.
Caption: Key structural difference between a PBD bis-imine and a mono-imine.
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Covalent Bonding of Pyrrolobenzodiazepines (PBDs) to Terminal Guanine Residues within Duplex and Hairpin DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collection - Data from Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, AntibodyâDrug Conjugate Efficacy and Toxicity - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 7. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. njbio.com [njbio.com]
- 12. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Data from Efficacy, Tolerability, and Pharmacokinetic Studies of AntibodyâDrug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Bystander Killing Effect of SG3199-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the pyrrolobenzodiazepine (PBD) dimer payload, SG3199, with those employing other common payloads, namely monomethyl auristatin E (MMAE) and the topoisomerase I inhibitor deruxtecan (B607063) (DXd). This analysis is supported by experimental data and detailed methodologies to inform the rational design and evaluation of next-generation ADCs.
Mechanism of Action: The Foundation of Bystander Killing
The bystander effect is contingent on the ability of the cytotoxic payload, released from the ADC within the target antigen-positive cancer cell, to traverse the cell membrane and diffuse into the surrounding tumor microenvironment to kill neighboring antigen-negative cells. This process is primarily influenced by the physicochemical properties of the payload, such as its membrane permeability, and the nature of the linker connecting it to the antibody.
SG3199, a PBD dimer, exerts its potent cytotoxic effect by cross-linking DNA in the minor groove.[1][] ADCs utilizing SG3199 have demonstrated a significant bystander effect, attributed to the high potency and cell permeability of the payload upon its release.[3]
Comparative Analysis of ADC Payloads
The choice of payload is a determining factor in the bystander killing capacity of an ADC. Here, we compare the key characteristics of SG3199, MMAE, and DXd.
| Feature | SG3199 (PBD Dimer) | Monomethyl Auristatin E (MMAE) | Deruxtecan (DXd) |
| Mechanism of Action | DNA cross-linking in the minor groove[1][] | Tubulin inhibition, leading to cell cycle arrest[4] | Topoisomerase I inhibition, leading to DNA damage[4] |
| Bystander Effect | Potent[3][5] | Potent[6] | Potent[7] |
| Membrane Permeability | High[5] | High[6] | High[7] |
| Potency (Free Payload) | Picomolar range[8] | Sub-nanomolar to nanomolar range[9] | Nanomolar range[10] |
Quantitative Assessment of Bystander Killing
Direct head-to-head quantitative comparisons of the bystander effect of ADCs with SG3199, MMAE, and DXd payloads in the same experimental setting are limited in publicly available literature. However, studies using 3D tumor spheroid models provide valuable insights into the payload penetration and resulting bystander cell killing.
The following table summarizes data from a study that evaluated the bystander potential of different ADC payloads in a 3D co-culture spheroid model. While this study used a generic PBD dimer, its findings are highly relevant for understanding the performance of SG3199-based ADCs.
Table 1: In Vitro Bystander Killing in 3D Spheroid Model
| ADC Payload | Bystander Penetration in Spheroid | Time to Elicit Bystander Effect | Reference |
| PBD Dimer | Substantial penetration | Slower onset, increases over time | [5] |
| MMAE | Uniform penetration throughout the spheroid | Rapid and extensive | [5] |
| DXd | Efficient penetration, intermediate between PBD and MMAE | Steady increase over time | [5] |
Data adapted from a study using HCC1954 (HER2+) and MDA-MB-468 (HER2-) cell lines in a 3D spheroid model. Bystander effect was measured by observing pharmacodynamic markers of cell death in the spheroid core.
Table 2: Physicochemical Properties Influencing Bystander Effect
| Payload | ADC IC50 (nM) in HCC1954 cells | Free Payload IC50 (nM) in HCC1954 cells | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| PBD Dimer | Not explicitly tested in this study | Not explicitly tested in this study | Not explicitly tested in this study | [5] |
| MMAE | ~1 | < 0.1 | ~10 | [5] |
| DXd | 1.4 | Not explicitly tested in this study | ~2 | [5] |
PAMPA (Parallel Artificial Membrane Permeability Assay) is an in vitro method to predict passive intestinal absorption of drugs.
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or N87 cells).
-
Antigen-negative (Ag-) cell line, fluorescently labeled for identification (e.g., HER2-negative MCF7-GFP).
-
ADCs of interest (SG3199-based, MMAE-based, DXd-based) and a non-binding isotype control ADC.
-
96-well black, clear-bottom microplates.
-
Cell culture medium and supplements.
-
High-content imaging system or flow cytometer.
Protocol:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate.
-
The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant.
-
Include wells with only Ag- cells as a control.
-
Allow cells to adhere for 24 hours.
-
-
ADC Treatment:
-
Treat the co-cultures with a serial dilution of the ADCs.
-
The concentration range should be chosen based on the IC50 of the ADC on the Ag+ cell line. A concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture is ideal.
-
Include untreated and isotype control ADC-treated wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours, depending on the payload's mechanism of action.
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled Ag- cells using a high-content imager or flow cytometry.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- only control indicates a bystander effect.
-
-
Data Analysis:
-
Plot the percentage of viable Ag- cells against the ADC concentration for each co-culture ratio.
-
Compare the extent of bystander killing between the different ADCs.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the medium and can kill bystander cells without direct cell-to-cell contact.
Materials:
-
Ag+ and Ag- cell lines.
-
ADCs of interest and control ADC.
-
6-well plates or T-25 flasks.
-
96-well plates.
-
Centrifuge and 0.22 µm syringe filters.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Protocol:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate or T-25 flask and allow them to adhere.
-
Treat the cells with the ADCs at a concentration known to be cytotoxic to the Ag+ cells.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Centrifuge to remove cell debris and filter through a 0.22 µm syringe filter. This is the "conditioned medium."
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere for 24 hours.
-
Remove the existing medium and replace it with the prepared conditioned medium (serial dilutions can be tested).
-
Include controls with fresh medium and medium from untreated Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay.
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to the controls. A significant reduction in viability indicates that a cytotoxic payload was released into the medium.
-
Visualizing the Process
Signaling Pathway of ADC Action and Bystander Effect```dot
Caption: Workflow for the in vitro co-culture bystander killing assay.
Conclusion
SG3199, as a PBD dimer payload, contributes to a potent bystander killing effect in ADCs, comparable to other highly effective payloads like MMAE and DXd. The high potency and membrane permeability of SG3199 make it an attractive option for targeting heterogeneous tumors where not all cells express the target antigen. The choice between SG3199, MMAE, and DXd will depend on the specific target, tumor type, and desired therapeutic window. The experimental protocols provided in this guide offer a framework for the direct comparison of the bystander effect of different ADC platforms, enabling a more informed selection of the optimal payload for a given therapeutic application. Further head-to-head studies are warranted to provide more definitive quantitative comparisons and guide the clinical development of next-generation ADCs.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SG3199-Val-Ala-PAB
For researchers, scientists, and drug development professionals handling the potent cytotoxic agent SG3199-Val-Ala-PAB, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures, drawing from safety data sheet (SDS) recommendations and best practices for handling hazardous chemical compounds.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to manage it as hazardous waste, ensuring that all procedures comply with applicable country, federal, state, and local regulations.[1] It is crucial to prevent the release of this cytotoxic compound into the environment, including drains or water courses.[1]
Recommended Storage Conditions
Proper storage is a critical aspect of the overall management and eventual disposal of this compound. The following table summarizes the recommended storage conditions to maintain the compound's stability and integrity prior to use and disposal.
| Storage Condition | Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. Store in a sealed container, preferably under nitrogen.[2] |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Protect from light.[1][3] |
| -20°C | 1 month | Protect from light.[1][3] |
Spill and Contamination Management
In the event of a spill or contamination, immediate and thorough action is required to mitigate exposure risks.
Experimental Protocol for Decontamination:
-
Isolate the Area: Immediately restrict access to the spill area to prevent the spread of the cytotoxic agent.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including gloves, lab coat, and eye protection. Avoid inhalation of any dust or aerosols.[1]
-
Containment of Liquid Spills: For solutions containing this compound, absorb the liquid using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Surface Decontamination: Thoroughly decontaminate all affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collection of Contaminated Materials: Carefully collect all contaminated materials (absorbents, cleaning materials, and any contaminated PPE) into a designated, sealed waste container for hazardous materials.
-
Disposal: Dispose of the contaminated material as hazardous waste according to the procedures outlined in the following section.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, whether as expired material, contaminated labware, or spill cleanup residue, must be handled systematically.
Experimental Protocol for Disposal:
-
Waste Segregation: Segregate all waste contaminated with this compound from general laboratory waste. This includes empty vials, contaminated pipette tips, gloves, absorbent materials, and any other disposable equipment that has come into contact with the compound.
-
Waste Container: Place all segregated waste into a clearly labeled, leak-proof hazardous waste container. The label should identify the contents as "Hazardous Cytotoxic Waste" and include the name of the compound.
-
Regulatory Compliance: The disposal of the hazardous waste container must be conducted in strict accordance with all prevailing country, federal, state, and local regulations for hazardous chemical waste.[1] This typically involves arranging for collection by a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, as required by institutional and regulatory policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
First Aid Procedures
In case of accidental exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove any contact lenses and seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[1]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling SG3199-Val-Ala-PAB
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SG3199-Val-Ala-PAB. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The recommended personal protective equipment is detailed below to minimize exposure and ensure safe handling.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to prevent eye contact. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1] If dust or aerosols may be generated, use appropriate respiratory protection. |
Operational Handling and Storage
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
Handling:
-
Avoid contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
A safety shower and eye wash station should be accessible.[1]
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps should be taken to ensure safety and environmental protection.
Spill Containment:
-
Prevent Further Leakage: Stop the source of the spill if it is safe to do so.
-
Containment: Keep the product away from drains and water courses.[1]
-
Absorption: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
Decontamination and Disposal:
-
Surface Decontamination: Scrub contaminated surfaces and equipment with alcohol.[1]
-
Disposal: Dispose of contaminated material in accordance with institutional and local regulations.
First Aid Measures
Immediate first aid is crucial in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Seek medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
